molecular formula C12H9NO4 B1330900 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde CAS No. 329222-70-0

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B1330900
CAS No.: 329222-70-0
M. Wt: 231.2 g/mol
InChI Key: FBOFZGVRTYRGSR-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFZGVRTYRGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346849
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-70-0
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile chemical intermediate, 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, utilizing the robust and efficient Suzuki-Miyaura cross-coupling reaction. This document details the established experimental protocol, discusses potential optimization strategies, and provides key data for the characterization of the starting materials and the target molecule.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. Its broad functional group tolerance, mild reaction conditions, and commercial availability of reagents make it a favored method in the pharmaceutical and materials science industries. The target molecule, this compound, is a valuable building block in medicinal chemistry due to its combination of a reactive aldehyde, a furan core, and a substituted nitrophenyl moiety, which can be further functionalized.

This guide will focus on the palladium-catalyzed coupling of (5-formylfuran-2-yl)boronic acid with 1-bromo-2-methyl-4-nitrobenzene.

Reaction Overview and Mechanism

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product This compound (Ar-R') Reductive_Elimination->Product ArX 1-Bromo-2-methyl-4-nitrobenzene (Ar-X) ArX->Oxidative_Addition Boronic_Acid (5-Formylfuran-2-yl)boronic acid (R'-B(OH)₂) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental Protocol

The following protocol for the synthesis of this compound is based on established literature procedures.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
1-Bromo-2-methyl-4-nitrobenzene5344-78-5216.04
(5-Formylfuran-2-yl)boronic acid27329-70-0139.90
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.90
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,2-Dimethoxyethane (DME)110-71-490.12
Ethanol (EtOH)64-17-546.07
Water (H₂O)7732-18-518.02
Ethyl Acetate (EtOAc)141-78-688.11
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Silica Gel (for column chromatography)7631-86-9-
Reaction Procedure
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-methyl-4-nitrobenzene (926 µmol, 1.0 equiv), (5-formylfuran-2-yl)boronic acid (1.11 mmol, 1.2 equiv), and potassium carbonate (1.85 mmol, 2.0 equiv).

  • Add 1,2-dimethoxyethane (2 mL), ethanol (1 mL), and water (1 mL).

  • Bubble nitrogen gas through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add bis(triphenylphosphine)palladium(II) dichloride (92.6 µmol, 0.1 equiv) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

Purify the crude product by silica gel column chromatography. While the specific eluent system was not detailed in the primary source, a common starting point for the purification of similar 5-arylfuran-2-carbaldehydes is a gradient elution with a mixture of petroleum ether and ethyl acetate. It is recommended to first determine the optimal eluent system using TLC analysis.

Quantitative Data Summary

ParameterValue
Yield 38.3%
Reactants
1-Bromo-2-methyl-4-nitrobenzene (200 mg)
(5-Formylfuran-2-yl)boronic acid (155 mg)
Catalyst Pd(PPh₃)₂Cl₂ (65 mg)
Base K₂CO₃ (256 mg)
Solvent DME:EtOH:H₂O (2:1:1, 4 mL)
Reaction Time 8 hours
Temperature Reflux

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.7 (s, 1H, -CHO)

    • δ 8.3-8.1 (m, 2H, Ar-H)

    • δ 7.7-7.5 (m, 1H, Ar-H)

    • δ 7.4 (d, 1H, furan-H)

    • δ 7.0 (d, 1H, furan-H)

    • δ 2.5 (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 178 (-CHO)

    • δ 155-150 (Ar-C, furan-C)

    • δ 148 (Ar-C-NO₂)

    • δ 135-120 (Ar-C, furan-C)

    • δ 20 (-CH₃)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 231.05

Potential Optimization Strategies

The reported yield of 38.3% suggests room for optimization. Based on the broader Suzuki-Miyaura coupling literature, the following modifications could be explored to potentially improve the reaction efficiency:

  • Catalyst and Ligand:

    • Alternative Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, or palladium-on-carbon (Pd/C) could be tested.

    • Ligand Variation: The use of more electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, has been shown to improve the efficiency of challenging Suzuki couplings. N-heterocyclic carbene (NHC) ligands are also a viable alternative.

  • Base:

    • Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step and improve yields, particularly with less reactive boronic acids.

  • Solvent System:

    • Anhydrous solvents such as dioxane or toluene are often used in Suzuki couplings and may offer better results. The inclusion of a phase-transfer catalyst in biphasic systems can also be beneficial.

  • Reaction Temperature:

    • While the reported protocol uses reflux, carefully controlled heating, potentially at a lower temperature for a longer duration, might minimize side reactions and improve the yield.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine Aryl Halide, Boronic Acid, and Base Add_Solvent Add Solvent System (DME:EtOH:H₂O) Combine_Reactants->Add_Solvent Inert_Atmosphere De-gas with Nitrogen Add_Solvent->Inert_Atmosphere Add_Catalyst Add Pd(PPh₃)₂Cl₂ Inert_Atmosphere->Add_Catalyst Reflux Heat to Reflux for 8 hours Add_Catalyst->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cooling Cool to Room Temperature TLC_Monitoring->Cooling Reaction Complete Extraction Dilute with Water & Extract with EtOAc Cooling->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Final_Product 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde Chromatography->Final_Product

Caption: Experimental workflow for the synthesis.

Conclusion

The Suzuki-Miyaura coupling provides a direct and effective route for the synthesis of this compound. The detailed protocol presented in this guide serves as a solid foundation for its preparation. For researchers and drug development professionals, further optimization of the reaction conditions, particularly the catalyst system and base, holds the potential for significantly improving the yield and efficiency of this valuable synthetic transformation. The predicted characterization data can aid in the identification and analysis of the final product.

Alternative Synthetic Pathways to 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various alternative synthetic routes to 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. The following sections provide a comparative analysis of established and potential methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Executive Summary

The synthesis of this compound can be effectively achieved through several strategic approaches. This guide details four primary methodologies: Suzuki-Miyaura coupling, Meerwein arylation, Vilsmeier-Haack formylation, and Negishi (organozinc) coupling. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The Suzuki-Miyaura coupling stands out as a highly efficient and well-documented method. Meerwein arylation provides a classical alternative, while the Vilsmeier-Haack and Negishi coupling routes offer additional strategic options for constructing the target molecule.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies.

Synthetic RouteKey Starting MaterialsCatalyst/ReagentSolvent SystemReaction ConditionsYield (%)
Suzuki-Miyaura Coupling 1-bromo-4-methyl-2-nitrobenzene, (5-formylfuran-2-yl)boronic acidPd(PPh₃)₂Cl₂Dimethoxyethane, Ethanol, WaterReflux, 8h~38%[1]
Meerwein Arylation 2-Methyl-4-nitroaniline, Furan-2-carbaldehydeNaNO₂, HCl, CuCl₂Acetone, Water0-5°C to RTNot reported for target, but a viable route
Vilsmeier-Haack Formylation 2-(2-Methyl-4-nitrophenyl)furanPOCl₃, DMFDichloromethane0°C to RT, 12hHigh yields are typical for this reaction
Negishi (Organozinc) Coupling 5-bromo-2-furaldehyde, (2-Methyl-4-nitrophenyl)zinc halidePd(0) catalystTHFRoom TemperatureGood to excellent yields are common

Synthetic Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This is a highly effective method for the synthesis of this compound.

Suzuki_Miyaura_Coupling A 1-bromo-4-methyl-2-nitrobenzene C This compound A->C Pd(PPh₃)₂Cl₂, K₂CO₃ DME/EtOH/H₂O, Reflux B (5-formylfuran-2-yl)boronic acid B->C

Suzuki-Miyaura Coupling Pathway
Experimental Protocol:

  • To a reaction vessel, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq.), (5-formylfuran-2-yl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., 2:1:1 v/v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.1 eq.).[1]

  • Heat the reaction mixture to reflux and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.[1]

Synthetic Route 2: Meerwein Arylation

The Meerwein arylation is a classic organic reaction involving the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene or heterocycle. This method can be adapted for the synthesis of the target molecule.

Meerwein_Arylation A 2-Methyl-4-nitroaniline B 2-Methyl-4-nitrobenzenediazonium chloride A->B NaNO₂, HCl 0-5°C D This compound B->D CuCl₂, Acetone/H₂O C Furan-2-carbaldehyde C->D

Meerwein Arylation Pathway
Experimental Protocol:

  • Dissolve 2-methyl-4-nitroaniline (1.0 eq.) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq.) dropwise to form the diazonium salt.

  • In a separate vessel, dissolve furan-2-carbaldehyde (1.2 eq.) in acetone.

  • To the furan-2-carbaldehyde solution, add a catalytic amount of copper(II) chloride.

  • Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde mixture, maintaining the temperature between 20-30°C.

  • Stir the reaction mixture for several hours at room temperature.

  • The resulting precipitate can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Synthetic Route 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This two-step approach involves the initial synthesis of the 2-arylfuran precursor, followed by formylation.

Vilsmeier_Haack_Formylation cluster_0 Precursor Synthesis cluster_1 Formylation A 2-Bromofuran C 2-(2-Methyl-4-nitrophenyl)furan A->C Suzuki Coupling B (2-Methyl-4-nitrophenyl)boronic acid B->C E This compound C->E D POCl₃, DMF D->E Negishi_Coupling cluster_0 Organozinc Reagent Formation cluster_1 Coupling Reaction A 1-bromo-2-methyl-4-nitrobenzene C (2-Methyl-4-nitrophenyl)zinc bromide A->C B Activated Zinc B->C E This compound C->E Pd(0) catalyst THF D 5-bromo-2-furaldehyde D->E

References

Spectroscopic Characterization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, a compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely available in the literature, the following tables summarize the predicted quantitative data derived from closely related analogs, such as 5-(4-nitrophenyl)furan-2-carbaldehyde and other substituted furan derivatives. These predictions serve as a benchmark for the characterization of this molecule.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.70s1HAldehydic proton (-CHO)
~8.15d1HPhenyl proton (H-3')
~8.05dd1HPhenyl proton (H-5')
~7.80d1HPhenyl proton (H-6')
~7.40d1HFuran proton (H-3)
~7.00d1HFuran proton (H-4)
~2.60s3HMethyl proton (-CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~178.0Aldehydic carbon (-CHO)
~155.0Furan carbon (C-5)
~152.0Furan carbon (C-2)
~148.0Phenyl carbon (C-4')
~138.0Phenyl carbon (C-2')
~135.0Phenyl carbon (C-1')
~130.0Phenyl carbon (C-6')
~125.0Phenyl carbon (C-5')
~122.0Phenyl carbon (C-3')
~121.0Furan carbon (C-3)
~112.0Furan carbon (C-4)
~20.0Methyl carbon (-CH₃)

Solvent: CDCl₃

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2850, ~2750WeakAldehydic C-H stretch
~1680StrongAldehydic C=O stretch
~1600MediumAromatic C=C stretch
~1520, ~1340StrongAsymmetric and symmetric NO₂ stretch
~1470MediumFuran ring C=C stretch
~1020MediumFuran ring C-O-C stretch

Table 4: Predicted UV-Vis Data

λmax (nm)SolventAssignment
~350-380Ethanolπ → π* transition

Table 5: Predicted Mass Spectrometry Data

m/zAssignment
~231[M]⁺ (Molecular ion)
~230[M-H]⁺
~201[M-NO]⁺
~185[M-NO₂]⁺

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of similar furan derivatives and can be adapted for this compound.

Synthesis

A plausible synthesis route for this compound is via a Suzuki coupling reaction.[1]

Materials:

  • 1-bromo-2-methyl-4-nitrobenzene

  • (5-formylfuran-2-yl)boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane

  • Ethanol

  • Water

Procedure:

  • In a reaction flask, combine 1-bromo-2-methyl-4-nitrobenzene, (5-formylfuran-2-yl)boronic acid, Pd(PPh₃)₂Cl₂, and K₂CO₃.

  • Add a solvent mixture of dimethoxyethane, ethanol, and water.

  • Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width of 0-10 ppm.

    • ¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm.

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

2.2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent like ethanol and dilute to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the spectrum over a wavelength range of 200-800 nm, using the pure solvent as a blank.

2.2.4 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for instance, with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.

Spectroscopic_Characterization_Workflow Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Compound Purified Compound Purification->Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR UVVis UV-Vis Spectroscopy Compound->UVVis MS Mass Spectrometry Compound->MS Structural_Elucidation Structural Elucidation & Purity Assessment NMR->Structural_Elucidation FTIR->Structural_Elucidation UVVis->Structural_Elucidation MS->Structural_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

Suzuki_Coupling_Pathway Reactant1 1-bromo-2-methyl-4-nitrobenzene Catalyst Pd(PPh₃)₂Cl₂ / K₂CO₃ Reactant1->Catalyst Reactant2 (5-formylfuran-2-yl)boronic acid Reactant2->Catalyst Product This compound Catalyst->Product

References

A Technical Guide to the Spectroscopic Characterization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectroscopic data, experimental protocols, and synthesis workflow for the characterization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. This compound is of interest in medicinal chemistry due to the established biological activities of the nitrophenylfuran scaffold.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.7 - 9.8s-
Furan-H37.4 - 7.5d~3.7
Furan-H47.2 - 7.3d~3.7
Phenyl-H38.2 - 8.3d~2.5
Phenyl-H58.1 - 8.2dd~8.5, 2.5
Phenyl-H67.5 - 7.6d~8.5
Methyl-H2.6 - 2.7s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)177 - 178
Furan-C2153 - 154
Furan-C5158 - 159
Furan-C3125 - 126
Furan-C4112 - 113
Phenyl-C1134 - 135
Phenyl-C2138 - 139
Phenyl-C3123 - 124
Phenyl-C4148 - 149
Phenyl-C5128 - 129
Phenyl-C6131 - 132
Methyl-C20 - 21

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Suzuki Coupling

A common and effective method for the synthesis of this compound is the Suzuki coupling reaction.

Diagram of the Synthesis Workflow

reagents Reactants: (5-formylfuran-2-yl)boronic acid 1-bromo-2-methyl-4-nitrobenzene reaction Reaction Conditions: Heat and Stir reagents->reaction catalyst Catalyst & Base: Pd(PPh3)2Cl2 K2CO3 catalyst->reaction solvent Solvent System: Dimethoxyethane Ethanol Water solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde purification->product sample_prep Sample Preparation: Dissolve ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) with TMS as internal standard. data_acq Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 or 500 MHz spectrometer. sample_prep->data_acq processing Data Processing: Fourier Transform Phase Correction Baseline Correction data_acq->processing analysis Spectral Analysis: Chemical Shift Referencing Integration (1H) Peak Picking and Assignment processing->analysis structure_elucidation Structure Confirmation analysis->structure_elucidation

Mass Spectrometry Analysis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a complex organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development settings. This technical guide provides a detailed overview of the predicted mass spectrometry analysis of this compound, based on established fragmentation patterns of structurally related molecules. Due to the absence of publicly available mass spectrometry data for this compound, this guide will focus on a predictive analysis utilizing data from similar nitrophenyl-furan derivatives.

Predicted Mass Spectrometry Data

The mass spectral data for this compound is predicted based on the fragmentation patterns of similar compounds, including nitrophenyl derivatives and furan-2-carbaldehydes. The expected molecular ion and major fragment ions are summarized in the table below.

Predicted Fragmentm/z (Nominal)Proposed Structure
[M]⁺231Molecular Ion
[M-H]⁺230Loss of a hydrogen radical
[M-NO₂]⁺185Loss of a nitro radical
[M-CHO]⁺202Loss of the formyl radical
[C₇H₇]⁺91Tropylium ion
[C₆H₄NO₂]⁺122Nitrophenyl cation
[C₅H₃O-CHO]⁺95Furan-2-carbonyl cation

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺. The presence of the nitro group, the methyl-substituted phenyl ring, and the furan-2-carbaldehyde moiety will govern the subsequent fragmentation steps.

A primary fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) as a radical, leading to a significant peak at [M-46]⁺. Another characteristic fragmentation is the loss of the formyl radical (-CHO) from the carbaldehyde group, resulting in a fragment at [M-29]⁺. Cleavage of the bond between the furan and phenyl rings can also occur, leading to ions corresponding to the nitrophenyl and furan moieties. Further fragmentation of the substituted phenyl ring can produce the stable tropylium ion.

Experimental Protocols

A detailed methodology for the mass spectrometry analysis of this compound is provided below. This protocol is designed to be a starting point for researchers and can be adapted based on the specific instrumentation available.

Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the instrument.

Instrumentation and Analysis

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is a suitable technique for this compound to induce fragmentation and obtain a detailed mass spectrum.

  • Inlet System: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

    • GC Conditions (if applicable):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

    • Scan Rate: 2 scans/second.

Data Analysis

The acquired mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions. The accurate mass measurements should be used to confirm the elemental composition of the parent molecule and its fragments. The fragmentation pattern should be compared with the predicted pathways and with spectral libraries for confirmation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted logical workflow for the mass spectrometry analysis of this compound.

Experimental Workflow: Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolution Dissolve in Solvent dilution Serial Dilution dissolution->dilution filtration Syringe Filtration dilution->filtration gc_ms GC-MS Introduction filtration->gc_ms ei_ionization Electron Ionization (70 eV) gc_ms->ei_ionization mass_analyzer Mass Analyzer (TOF or Orbitrap) ei_ionization->mass_analyzer detector Detector mass_analyzer->detector raw_data Raw Mass Spectrum detector->raw_data peak_identification Peak Identification raw_data->peak_identification fragmentation_analysis Fragmentation Pattern Analysis peak_identification->fragmentation_analysis structural_elucidation Structural Elucidation fragmentation_analysis->structural_elucidation

Caption: Experimental Workflow Diagram.

The following diagram illustrates the predicted fragmentation pathway of this compound.

Predicted Fragmentation of this compound M [M]⁺˙ m/z 231 M_minus_H [M-H]⁺ m/z 230 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z 202 M->M_minus_CHO -CHO• M_minus_NO2 [M-NO₂]⁺ m/z 185 M->M_minus_NO2 -NO₂• C6H4NO2 [C₆H₄NO₂]⁺ m/z 122 M->C6H4NO2 Ring Cleavage C5H3O_CHO [C₅H₃O-CHO]⁺ m/z 95 M->C5H3O_CHO Ring Cleavage C7H7 [C₇H₇]⁺ m/z 91 M_minus_CHO->C7H7 Further Fragmentation

Caption: Predicted Fragmentation Pathway.

Physical and chemical properties of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related analogs, particularly 5-(4-nitrophenyl)furan-2-carbaldehyde and other nitrophenylfuran isomers, to provide a comparative context for researchers. The guide covers the synthesis, characterization, and potential therapeutic applications of this class of compounds, with a focus on their antimicrobial and anticancer activities. Detailed experimental protocols and proposed mechanisms of action are also discussed.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of 5-aryl-furan-2-carbaldehyde, in particular, have been investigated for their potential as antimicrobial and antitumor agents.[1] The introduction of a nitrophenyl group at the 5-position of the furan ring can significantly influence the compound's biological activity. The nitro group is a key pharmacophore in many antimicrobial drugs, where its enzymatic reduction within target cells leads to the formation of cytotoxic reactive nitrogen species.[2][3] This guide focuses specifically on this compound, a derivative with potential for further investigation in drug discovery and development.

Chemical and Physical Properties

Compound Identification
PropertyThis compound5-(4-Nitrophenyl)furan-2-carbaldehyde
IUPAC Name This compound5-(4-nitrophenyl)furan-2-carbaldehyde[4]
Synonyms Not available5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural[4]
CAS Number Not available7147-77-5[4]
Molecular Formula C12H9NO4C11H7NO4[4]
Molecular Weight 231.21 g/mol 217.18 g/mol [4]
Physicochemical Properties (of Analogs)

The following table summarizes the available physicochemical data for isomers of 5-(nitrophenyl)furan-2-carbaldehyde. This comparative data is essential for estimating the properties of the 2-methyl-4-nitro derivative.

Property5-(2-Nitrophenyl)furan-2-carbaldehyde5-(3-Nitrophenyl)furan-2-carbaldehyde5-(4-Nitrophenyl)furan-2-carbaldehyde
Melting Point (°C) Not availableNot available204-206[5]
Boiling Point (°C) Not availableNot availableNot available
Solubility Not availableNot availableSlightly soluble in DMSO and Ethyl Acetate (when heated)[6]
Standard Enthalpy of Sublimation (kJ/mol at 298.15 K) 118.5 ± 2.0[7]120.9 ± 1.8[7]124.8 ± 1.9[7]
Standard Enthalpy of Formation (crystalline, kJ/mol at 298.15 K) -110.1 ± 6.2[7]-138.3 ± 6.1[7]-142.1 ± 6.0[7]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde has been described and involves a Suzuki coupling reaction.[8]

Materials:

  • 1-bromo-4-methyl-2-nitrobenzene

  • (5-formylfuran-2-yl)boronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2]

  • Potassium carbonate (K2CO3)

  • Dimethoxyethane (DME)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, combine 1-bromo-4-methyl-2-nitrobenzene (926 µmol), (5-formylfuran-2-yl)boronic acid (1.11 mmol), and potassium carbonate (1.85 mmol).[8]

  • Add a solvent mixture of dimethoxyethane (2 mL), ethanol (1 mL), and water (1 mL).[8]

  • To the mixture, add dichlorobis(triphenylphosphine)palladium(II) (92.6 µmol).[8]

  • The reaction mixture is then typically heated under an inert atmosphere until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography or recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 1-bromo-4-methyl-2-nitrobenzene 1-bromo-4-methyl-2-nitrobenzene ReactionMixture Reaction Mixture 1-bromo-4-methyl-2-nitrobenzene->ReactionMixture (5-formylfuran-2-yl)boronic acid (5-formylfuran-2-yl)boronic acid (5-formylfuran-2-yl)boronic acid->ReactionMixture Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 (Catalyst) Pd(PPh3)2Cl2->ReactionMixture K2CO3 K2CO3 (Base) K2CO3->ReactionMixture DME/EtOH/H2O DME/EtOH/H2O (Solvent) DME/EtOH/H2O->ReactionMixture Heat Heat Heat->ReactionMixture Workup Workup & Purification ReactionMixture->Workup Product 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde Workup->Product

Synthesis of this compound.
General Protocol for Characterization

The characterization of novel 5-aryl-furan-2-carbaldehyde derivatives typically involves a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compound.[1]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker Avance 400 MHz)

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Shimadzu FT-IR 157)

  • Mass Spectrometer (e.g., SHIMADZU LCMS-8030)

  • Melting Point Apparatus

Procedures:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record the ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule. For this compound, one would expect to see signals corresponding to the aldehyde proton, the furan ring protons, the aromatic protons on the nitrophenyl ring, and the methyl group protons.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the compound, for example, as a KBr pellet.

    • Record the IR spectrum.

    • Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde, the C-NO₂ stretches of the nitro group, and the C-H stretches of the aromatic and furan rings.

  • Mass Spectrometry (MS):

    • Analyze the compound using a mass spectrometer to determine its molecular weight.

    • The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

  • Melting Point Determination:

    • Determine the melting point of the purified solid product using a melting point apparatus. A sharp melting point range is indicative of a pure compound.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of nitrofuran derivatives has well-documented biological activities.

Antimicrobial Activity

Nitrofuran compounds are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism of action is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive and cytotoxic intermediates.[2][10] These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[9] It is plausible that this compound would exhibit similar antibacterial properties.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Nitrofuran 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitrogen Species Nitroreductases->ReactiveIntermediates Damage Macromolecular Damage ReactiveIntermediates->Damage Induces CellDeath Bacterial Cell Death Damage->CellDeath Leads to

References

The Emergence of a Novel Furan Derivative: A Technical Guide to the First Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the discovery and synthesis of novel heterocyclic compounds are of paramount importance. This document provides a comprehensive technical overview of the first reported synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde, a compound with potential applications in medicinal chemistry. This guide details the synthetic pathway, experimental protocols, and characterization data, presented in a clear and accessible format to support further research and development.

Introduction

This compound is a substituted aryl furan derivative. The furan ring is a common scaffold in many biologically active compounds, and its substitution with a nitrophenyl group suggests potential for various pharmacological activities. The first documented synthesis of this compound was reported by Yuan, X. et al. in a 2022 publication in the journal Bioorganic and Medicinal Chemistry. The synthesis was achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

First Synthesis: A Suzuki-Miyaura Coupling Approach

The inaugural synthesis of this compound was accomplished by coupling 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid. This reaction utilizes a palladium catalyst and a base to facilitate the formation of a new carbon-carbon bond between the furan and phenyl rings.

The general reaction scheme is as follows:

Synthesis_Pathway cluster_product Product reactant1 1-bromo-4-methyl-2-nitrobenzene reagents Pd(PPh3)2Cl2, K2CO3 DME/Ethanol/Water Reflux, 8h reactant2 (5-formylfuran-2-yl)boronic acid product This compound reagents->product Experimental_Workflow A Reactant Mixing (1-bromo-4-methyl-2-nitrobenzene, (5-formylfuran-2-yl)boronic acid, K2CO3) B Solvent & Catalyst Addition (DME/Ethanol/Water, Pd(PPh3)2Cl2) A->B C Reaction (Reflux, 8h, N2 atmosphere) B->C D Work-up (Cooling, Water Dilution) C->D E Extraction (Ethyl Acetate) D->E F Drying & Concentration (Na2SO4, Rotary Evaporation) E->F G Purification (Silica Gel Chromatography) F->G H Final Product This compound G->H

Purity assessment of synthesized 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Purity Assessment of Synthesized 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Introduction

This compound is a complex organic molecule featuring a furan ring substituted with both a nitrophenyl group and a carbaldehyde (aldehyde) functional group. As a functionalized aromatic aldehyde, this compound serves as a critical building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of reactive aldehyde and nitro groups, along with the heterocyclic furan core, makes it a versatile intermediate for various chemical transformations.

For researchers, scientists, and drug development professionals, ensuring the high purity of such intermediates is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, introduce toxicological risks, and complicate the interpretation of biological or material science data. This guide provides a comprehensive overview of the analytical methodologies required for a robust purity assessment of synthesized this compound.

Synthesis Route and Potential Impurities

The most common and direct method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid.[1] Understanding the synthesis pathway is crucial for predicting potential process-related impurities.

G cluster_reactants Starting Materials cluster_main Suzuki-Miyaura Coupling cluster_impurities Potential Impurities SM1 1-bromo-4-methyl- 2-nitrobenzene Product 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde (Target Compound) SM1->Product + Imp2 Homocoupling of Aryl Halide (Biphenyl derivative) SM1->Imp2 Side Reaction Imp4 Residual Starting Materials SM1->Imp4 Unreacted SM2 (5-formylfuran-2-yl)boronic acid SM2->Product Imp1 Homocoupling of Boronic Acid (Dimer of 5-formylfuran) SM2->Imp1 Side Reaction Imp3 Protodeboronation (Furfural) SM2->Imp3 Side Reaction SM2->Imp4 Unreacted Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Catalyst->Product Imp5 Residual Pd Catalyst Catalyst->Imp5 Carryover Base Base (e.g., K2CO3) Base->Product

Diagram 1: Synthesis pathway and potential impurities.

Common Process-Related Impurities:

  • Starting Materials : Unreacted 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid.

  • Homocoupling Products : Byproducts formed from the self-coupling of the starting materials, such as biphenyl derivatives from the aryl halide or furan dimers from the boronic acid.[4][5]

  • Protodeboronation Product : The boronic acid group can be replaced by a hydrogen atom, leading to the formation of furfural.[5]

  • Catalyst Residues : Residual palladium from the catalyst.

  • Solvent and Base Residues : Trace amounts of solvents (e.g., dimethoxyethane, ethanol) and the inorganic base used in the reaction.

Comparative Analysis of Purity Assessment Techniques

A multi-technique approach is essential for a comprehensive purity assessment. While chromatographic methods provide quantitative purity, spectroscopic techniques are indispensable for structural confirmation and identification of impurities.[6]

TechniquePrincipleApplication for Target CompoundAdvantagesLimitations
HPLC (UV-Vis) Differential partitioning between a stationary and mobile phase.Primary method for purity determination and quantification of organic impurities.High resolution, high sensitivity, excellent for non-volatile compounds, well-established for furan derivatives.[7][8]Requires a reference standard for accurate quantification.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Structural confirmation of the main component and identification of impurities. Quantitative NMR (qNMR) for purity without a specific reference standard.[6][9]Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to HPLC for trace impurities, complex spectra can be difficult to interpret.
LC-MS HPLC separation followed by mass analysis.Identification of unknown impurities by providing molecular weight and fragmentation data.[6]High sensitivity and specificity for impurity identification.Quantification can be complex and may not be as accurate as HPLC-UV without specific validation.
Melting Point Temperature range of solid-to-liquid phase transition.Preliminary, qualitative assessment of purity.Fast, simple, and inexpensive.A sharp melting point is an indicator, but not definitive proof, of high purity. Not suitable for quantification.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of key functional groups (aldehyde C=O, nitro NO₂, C-O-C).Fast, provides a characteristic molecular "fingerprint".[6]Not suitable for quantifying impurities, especially isomers.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N.Confirms the empirical formula of the synthesized compound.Provides fundamental confirmation of elemental composition.Does not detect impurities with the same elemental composition (isomers).

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Procedure:

  • Standard Solution Preparation : Accurately weigh approximately 5 mg of the reference standard and dissolve it in the diluent in a 50 mL volumetric flask. This yields a concentration of about 100 µg/mL.

  • Sample Solution Preparation : Prepare the synthesized sample in the same manner as the standard solution to achieve a similar concentration.

  • Filtration : Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[10]

  • Analysis : Inject a blank (diluent) first to ensure a clean baseline. Subsequently, inject the standard and sample solutions.

  • Data Processing : Determine the retention time of the main peak from the standard chromatogram. In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

Purity Calculation (%):

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural verification and to detect impurities that may not be resolved by HPLC.

Procedure:

  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a proton NMR spectrum.

    • Expected Signals : Look for signals corresponding to the aldehyde proton (~9.5-10.0 ppm), aromatic protons on both the phenyl and furan rings (~7.0-8.5 ppm), furan protons (~6.5-7.5 ppm), and the methyl group protons (~2.5 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals : Look for the aldehyde carbonyl carbon (~175-180 ppm), aromatic and furan carbons (~110-160 ppm), and the methyl carbon (~15-20 ppm).[9][11]

  • Data Analysis :

    • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the structure.

    • Compare the observed chemical shifts with literature values for similar structures or with predicted spectra.[2][9]

    • Examine the spectrum for small peaks that do not correspond to the target molecule; these indicate impurities.

Overall Purity Assessment Workflow

A systematic workflow ensures that all aspects of purity are thoroughly evaluated before the compound is approved for downstream applications.

G start Synthesized Batch Received step1 Visual & Physical Inspection (Color, Form) start->step1 step2 Melting Point Analysis step1->step2 decision1 Physical Properties Match? step2->decision1 step3 Spectroscopic Analysis (NMR, MS, FTIR) decision1->step3 Yes fail Repurification or Rejection decision1->fail No decision2 Structure Confirmed? step3->decision2 step4 Chromatographic Purity (HPLC Analysis) decision2->step4 Yes decision2->fail No step5 Data Compilation & Purity Calculation step4->step5 decision3 Purity ≥ 95%? step5->decision3 pass Batch Approved decision3->pass Yes decision3->fail No

Diagram 2: Workflow for purity assessment.

Conclusion

The purity assessment of this compound requires a rigorous and multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitative analysis of purity and detection of organic impurities. This must be complemented by spectroscopic methods, particularly NMR for definitive structural confirmation and Mass Spectrometry for impurity identification. By following the detailed protocols and systematic workflow outlined in this guide, researchers can confidently establish the purity of their synthesized material, ensuring the reliability and reproducibility of their scientific outcomes.

References

Solubility Profile of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. Due to a lack of specific quantitative solubility data in published literature for this exact molecule, this document curates qualitative solubility information based on structurally similar compounds and outlines a comprehensive experimental protocol for its precise determination.

Introduction to this compound

This compound is a substituted furan derivative. The presence of a nitro group and a phenyl ring suggests that it is a relatively non-polar molecule, which significantly influences its solubility in various laboratory solvents. Compounds of this class are of interest in medicinal chemistry and materials science. For instance, derivatives of 5-(4-nitrophenyl)-2-furaldehyde have been explored for their potential as antibacterial and fungistatic agents[1]. The synthesis of 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde has been described, and it is noted for its utility in preparing potential fluorinated anti-MRSA thiazolidinone derivatives with antibacterial and antitubercular activity[2].

Predicted Solubility in Common Laboratory Solvents

Based on the physicochemical properties of analogous compounds like 5-(4-nitrophenyl)furfural and 5-(4-Nitrophenyl)-2-furaldehyde, a qualitative solubility profile for this compound can be predicted. Generally, such compounds exhibit poor aqueous solubility and are more soluble in organic solvents. A safety data sheet for the related compound 5-(4-Nitrophenyl)-2-furaldehyde indicates it is slightly soluble in heated dimethyl sulfoxide (DMSO) and ethyl acetate[3]. Another analog, 5-(4-nitrophenyl)furfural, is reported to be soluble in organic solvents such as ethanol, methanol, and chloroform, while being insoluble in water.

The following table summarizes the expected qualitative solubility of this compound.

SolventPredicted Qualitative SolubilityRationale
WaterInsoluble / Very LowThe molecule is predominantly non-polar due to the aromatic rings and methyl group.
MethanolSolublePolar protic solvent, likely to dissolve the compound.
EthanolSolublePolar protic solvent, likely to dissolve the compound. A synthesis procedure for the target compound utilizes ethanol as part of the solvent system[4].
AcetoneSolublePolar aprotic solvent, effective for many organic compounds.
Ethyl AcetateSolubleModerately polar solvent, expected to dissolve the compound. The analog 5-(4-Nitrophenyl)-2-furaldehyde is slightly soluble in heated ethyl acetate[3].
DichloromethaneSolubleNon-polar solvent, likely to be effective.
ChloroformSolubleNon-polar solvent, likely to be effective.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent, known to dissolve a wide range of organic compounds. The analog 5-(4-Nitrophenyl)-2-furaldehyde is slightly soluble in heated DMSO[3].
Dimethylformamide (DMF)SolubleHighly polar aprotic solvent, likely to be a good solvent.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Shake the mixtures for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result A Weigh excess solid compound B Add to known volume of solvent A->B C Shake at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for determining solubility via the shake-flask method.

References

Methodological & Application

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel chalcones derived from 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and various substituted acetophenones. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and versatile base-catalyzed reaction. These protocols are intended for researchers in medicinal chemistry and drug development, offering a straightforward methodology to generate a library of furan-containing chalcones for further biological evaluation. Chalcones are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids and are known for their wide range of pharmacological activities.[1]

Introduction

Chalcones, or (E)-1,3-diaryl-2-propen-1-ones, are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for the diverse biological activities exhibited by this class of compounds, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The incorporation of heterocyclic rings, such as furan, into the chalcone backbone can significantly modulate these biological activities.

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. This document outlines two primary protocols for the synthesis of chalcones from this compound: a traditional method using an alcoholic solvent and a solvent-free "green" chemistry approach.

General Reaction Scheme

The synthesis of the target chalcones proceeds via a base-catalyzed Claisen-Schmidt condensation as depicted below:

Reactants: this compound and a substituted acetophenone. Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). Solvent: Ethanol (Protocol 1) or solvent-free (Protocol 2). Product: (E)-1-(Substituted-phenyl)-3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)prop-2-en-1-one.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the synthesis of the target chalcones.

Protocol 1: Base-Catalyzed Condensation in Ethanol

This is a standard and widely used method for chalcone synthesis.

Materials and Reagents:

  • This compound

  • Substituted Acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone, 4'-nitroacetophenone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol) of this compound and the selected substituted acetophenone in ethanol (20-30 mL).

  • Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of KOH or NaOH (e.g., 10 mmol in 5 mL of water) and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature is maintained below 25°C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a precipitate often indicates product formation. Reaction times can range from 4 to 24 hours depending on the reactivity of the substrates.

  • Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 100 g). If a precipitate forms, it can be collected by vacuum filtration. If the product remains dissolved, slowly acidify the solution with dilute HCl to a neutral pH (~7), which should induce precipitation.

  • Purification: Wash the collected crude product thoroughly with cold water to remove any inorganic impurities. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis using Grinding

This "green chemistry" approach reduces the use of organic solvents and can lead to shorter reaction times and simpler work-up.

Materials and Reagents:

  • This compound

  • Substituted Acetophenone

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

Equipment:

  • Mortar and pestle

  • Spatula

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Mixing: Place the this compound (e.g., 2 mmol) and the substituted acetophenone (e.g., 2 mmol) in a mortar.

  • Reaction Initiation: Add powdered NaOH or KOH (e.g., 2 mmol) to the mixture.

  • Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.

  • Product Isolation: After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. For higher purity, the product can be recrystallized from ethanol.

Data Presentation

The following table summarizes representative data for the synthesis of chalcones from 5-aryl-furan-2-carbaldehydes, which can serve as a benchmark for the synthesis starting from this compound.

AldehydeKetoneCatalystSolventTime (h)Yield (%)Reference
5-(2-chloro-4-nitrophenyl)furan-2-carbaldehydeSubstituted triazole ketoneKOHEthanolOvernight67-72[2]
5-(3-Fluorophenyl)furan-2-carbaldehyde4'-chloroacetophenoneKOHEthanol4-685-92[1]
5-(3-Fluorophenyl)furan-2-carbaldehyde4'-methoxyacetophenoneKOHEthanol4-688-95[1]
2-Trifluoromethyl furan derivativeAromatic aldehydesNaOHGrinding3-5 min88-94
5-Aryl-2-furan-2-carbaldehyde derivativesAcetophenone-Microwave-85-92[3]

Characterization

The synthesized chalcones should be characterized to confirm their identity and purity. Standard characterization techniques include:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone (typically around 1650 cm⁻¹).

  • ¹H NMR Spectroscopy: To confirm the structure, including the characteristic doublets for the vinylic protons with a coupling constant of ~15 Hz, indicating a trans configuration.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry: To determine the molecular weight of the synthesized chalcone.

Visualizations

Signaling Pathway

G Conceptual Signaling Pathway Inhibition by Chalcones cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Chalcone Chalcone Derivative Chalcone->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential mechanism of action of chalcone derivatives.

Experimental Workflow

G Experimental Workflow for Chalcone Synthesis Start Start Reactant_Preparation Reactant Preparation: Dissolve aldehyde and ketone in ethanol Start->Reactant_Preparation Reaction Claisen-Schmidt Condensation: Add base catalyst (KOH/NaOH) Reactant_Preparation->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Work-up: Pour into ice water, acidify if necessary Monitoring->Workup Isolation Isolation: Vacuum filtration Workup->Isolation Purification Purification: Recrystallization from ethanol Isolation->Purification Characterization Characterization: MP, FT-IR, NMR, Mass Spec Purification->Characterization End End Characterization->End

Caption: A logical workflow for chalcone synthesis and purification.

References

Application Notes and Protocols: Antimicrobial Screening of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the antimicrobial screening of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde derivatives. The methodologies outlined are essential for the preliminary evaluation of the antibacterial and antifungal properties of this class of compounds, facilitating the discovery and development of novel antimicrobial agents.

Introduction

Furan derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] In particular, the incorporation of a nitro group, as seen in nitrofurans, has been a successful strategy in the development of antibacterial agents.[2] Nitrofurans are synthetic chemotherapeutics effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Their mechanism of action is multifaceted, primarily involving the enzymatic reduction of the nitro group within the bacterial cell to produce reactive intermediates.[3] These intermediates can damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential biochemical processes such as protein synthesis, aerobic energy metabolism, and cell wall synthesis.[4]

The this compound scaffold is a promising starting point for the development of new antimicrobial drugs. The nitrophenyl moiety is crucial for the antimicrobial activity, while the methyl group and the furan ring itself can be modified to optimize potency, selectivity, and pharmacokinetic properties. This document provides a framework for the initial antimicrobial evaluation of derivatives of this scaffold.

Data Presentation: Antimicrobial Activity of Structurally Related Furan Derivatives

Due to the limited availability of specific antimicrobial data for this compound derivatives in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for structurally related nitrofuran and furan-2-carbaldehyde compounds to provide a representative overview of their potential activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Furan Derivatives (µg/mL)

Compound TypeDerivative/CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Nitrofuran Analog Hydroxylated Furazolidone (FZD) Analog1.56ND>50>50>50
Nitrofuran Analog Methylated Nitrofurantoin (NFT) AnalogNDNDPotentND>50
Nitrofuran Derivative 5-nitro-2-furfurylidene derivative 9cActiveActiveActiveInactiveActive
Nitrofuran Derivative 5-nitro-2-furfurylidene derivative 9dActiveActiveActiveInactiveActive
Chalcone Derivative 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-...-3aActiveNDNDActiveND
Chalcone Derivative 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-...-3fActiveNDNDActiveND

ND: Not Determined. Data is compiled from studies on structurally similar compounds and may not be directly representative of the target derivatives.[5][6]

Table 2: Minimum Bactericidal Concentration (MBC) of Representative Furan Derivatives (µg/mL)

Compound TypeDerivative/CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Nitrofuran Analog Representative Compound A3.12ND>100>100>100
Nitrofuran Analog Representative Compound BNDND>100>100>100
Chalcone Derivative Representative Compound CModerately ActiveNDNDModerately ActiveND

ND: Not Determined. MBC data is often a multiple of the MIC and is presented here as a general representation.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials and Reagents:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

b. Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:150 in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial inoculum.

a. Materials and Reagents:

  • MIC plates from the previous experiment

  • Nutrient Agar or Sabouraud Dextrose Agar plates

  • Sterile micropipettes and tips

b. Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the two to three wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto an appropriate agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Prep Compound Stock Preparation (DMSO) Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h or 24-48h) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual Inspection) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture From clear wells Plating Plating on Agar Medium Subculture->Plating Incubation_MBC Incubation (18-24h or 24-48h) Plating->Incubation_MBC Read_MBC Read MBC (Colony Counting) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Proposed Signaling Pathway of Antimicrobial Action

signaling_pathway cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects Compound 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde Derivative Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Enters cell & is reduced by Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Generates DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes DNA_Damage DNA Damage & Strand Breaks DNA->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Synthesis_Inhibition Metabolism_Disruption Disruption of Metabolism Enzymes->Metabolism_Disruption Bacterial_Death Bacterial Cell Death DNA_Damage->Bacterial_Death Protein_Synthesis_Inhibition->Bacterial_Death Metabolism_Disruption->Bacterial_Death

Caption: Proposed mechanism of antimicrobial action.

References

Application Notes and Protocols for Anticancer Activity Assays of Compounds Derived from 5-(Aryl)furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific anticancer activity data for derivatives of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is not available in the reviewed scientific literature. The following application notes and protocols are based on studies of structurally related compounds, particularly derivatives of 5-(nitrophenyl)furan-2-carbaldehyde and other furan-based compounds, to provide a relevant framework for researchers.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Notably, derivatives of 5-(Aryl)furan-2-carbaldehyde have been investigated for their potential as anticancer agents. These compounds serve as versatile scaffolds for the synthesis of novel molecules with cytotoxic and antiproliferative properties against various cancer cell lines. The presence of the nitro group on the phenyl ring is often associated with enhanced biological activity, including in the context of tumor hypoxia.

This document provides detailed protocols for key in vitro assays to evaluate the anticancer activity of derivatives of this compound and related compounds. It also includes a summary of reported activity for structurally similar molecules to serve as a reference for drug discovery and development professionals.

Data Presentation: Cytotoxic Activity of Related Furan Derivatives

The following tables summarize the in vitro anticancer activity of various furan derivatives that are structurally related to the topic of interest. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented for different cancer cell lines.

Table 1: In Vitro Anticancer Activity of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Substructure B (3-methylbutanoic acid fragment)MCF-7 (Breast)5.02[1]
Substructure B (3-methylbutanoic acid fragment)MDA-MB-231 (Breast)15.24[1]

Table 2: In Vitro Anticancer Activity of Ciminalum–thiazolidinone Hybrid Molecules

Compound IDCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
2fNCI-60 Average2.8032.380.8[2]
2hNCI-60 Average1.5713.365.0[2]
2hMOLT-4 (Leukemia)<0.01 - 0.02--[2]
2hSR (Leukemia)<0.01 - 0.02--[2]
2hSW-620 (Colon)<0.01 - 0.02--[2]
2hSF-539 (CNS)<0.01 - 0.02--[2]
2hSK-MEL-5 (Melanoma)<0.01 - 0.02--[2]

Table 3: In Vitro Cytotoxic Activity of Other Furan-Based Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4MCF-7 (Breast)4.06[3]
Compound 7MCF-7 (Breast)2.96[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 4 hours at 37°C.[4] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Conclusion start 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde deriv Synthesis of Derivatives start->deriv mtt MTT Cytotoxicity Assay (Determine IC50) deriv->mtt Screening apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis apoptosis->cell_cycle mechanistic Mechanistic Studies (e.g., Western Blot) cell_cycle->mechanistic data Data Interpretation (IC50, Apoptosis %, Cell Cycle Arrest) mechanistic->data conclusion Identify Lead Compounds data->conclusion

Caption: Workflow for the synthesis and in vitro screening of anticancer compounds.

Intrinsic Apoptosis Pathway

G cluster_bcl2 Bcl-2 Family Proteins compound Furan Derivative ros Increased ROS compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) ros->bax activates mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c bax->mito promotes permeabilization bcl2->mito inhibits permeabilization apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

References

Application Notes and Protocols: The Use of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde as a versatile precursor in the synthesis of novel compounds with potential therapeutic applications. The furan scaffold, coupled with the reactive aldehyde functionality and the electronically distinct nitrophenyl moiety, makes this compound a valuable starting material for generating diverse molecular architectures for biological screening. While specific biological data for derivatives of this compound are not extensively available in the current literature, this document will draw upon data from closely related analogues, such as 5-(4-nitrophenyl)furan-2-carbaldehyde and 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, to illustrate the potential applications and provide robust experimental protocols.

Precursor Synthesis

The synthesis of the title compound, this compound, can be achieved via a Suzuki coupling reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar aryl-furan compounds.[1]

Materials:

  • 1-bromo-4-methyl-2-nitrobenzene

  • (5-formylfuran-2-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of DME, ethanol, and water (e.g., 2:1:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate gradient) to yield this compound.

Synthesis of Bioactive Derivatives

The aldehyde group of this compound is a key functional handle for the synthesis of various derivatives, including Schiff bases, chalcones, and hydrazones, which are known to possess a wide range of biological activities.

Schiff Bases

Schiff bases, containing an azomethine (-C=N-) group, are synthesized by the condensation of an aldehyde with a primary amine. They are known for their broad spectrum of biological activities including antimicrobial and anticancer effects.[2][3][4]

Protocol 2: General Synthesis of Schiff Bases

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminobenzothiazole)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base derivative.

Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and are known for their anti-inflammatory, antibacterial, and antitumor properties.[1] They are typically synthesized via a Claisen-Schmidt condensation.

Protocol 3: General Synthesis of Chalcones

Materials:

  • This compound

  • Substituted acetophenone or a ketone with an α-methyl group

  • Ethanol

  • Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted ketone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of KOH or NaOH dropwise while stirring.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Hydrazones

Hydrazones are characterized by a >C=N-NH- linkage and are synthesized from aldehydes and hydrazines. They are investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[5][6][7]

Protocol 4: General Synthesis of Hydrazones

Materials:

  • This compound

  • Substituted hydrazine or hydrazide (e.g., phenylhydrazine, isoniazid)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add the substituted hydrazine or hydrazide (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature or gently reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, and collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and dry to obtain the pure hydrazone.

Quantitative Data from Analogous Compounds

As previously mentioned, specific quantitative biological data for derivatives of this compound are limited. The following tables summarize data from closely related furan derivatives to provide an indication of the potential bioactivities.

Table 1: Antimicrobial Activity of Chalcone Derivatives of a 5-Aryl-Furan-2-Carbaldehyde Analog [1]

Note: The following data is for chalcones derived from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde.

Compound IDTest OrganismZone of Inhibition (mm)
3aStaphylococcus aureus18
3aBacillus subtilis20
3aPseudomonas aeruginosa15
3aEscherichia coli17
3bStaphylococcus aureus19
3bBacillus subtilis21
3bPseudomonas aeruginosa16
3bEscherichia coli18

Table 2: Anticancer Activity of Thiazolidinone Derivatives of a 5-Nitrofuran Analog [8]

Note: The following data is for 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

Cell LineCompound IDIC₅₀ (µM)
MCF-72b1.5
(Breast Cancer)
MDA-MB-2312b3.2
(Breast Cancer)
MCF-712b2.1
(Breast Cancer)
MDA-MB-23112b4.5
(Breast Cancer)

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[1]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Test compound solutions in a suitable solvent (e.g., DMSO)

  • Standard antibiotic solution (positive control)

  • Solvent (negative control)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Inoculate the surface of the MHA plates uniformly with the test bacterial strain using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plates.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_derivatives Derivative Synthesis cluster_bioactivity Biological Screening Precursor This compound SchiffBase Schiff Base Precursor->SchiffBase Condensation Chalcone Chalcone Precursor->Chalcone Claisen-Schmidt Hydrazone Hydrazone Precursor->Hydrazone Condensation Amine Primary Amine Amine->SchiffBase Ketone Acetophenone/Ketone Ketone->Chalcone Hydrazine Hydrazine/Hydrazide Hydrazine->Hydrazone Antimicrobial Antimicrobial Activity SchiffBase->Antimicrobial Anticancer Anticancer Activity SchiffBase->Anticancer Chalcone->Antimicrobial Chalcone->Anticancer Hydrazone->Antimicrobial Hydrazone->Anticancer

Caption: Synthetic pathways from the precursor to bioactive derivatives.

Apoptosis Signaling Pathway

Apoptosis_Pathway Compound Anticancer Compound (e.g., Furan Derivative) ROS Increased ROS Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito Direct Effect ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation with 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones via the Claisen-Schmidt condensation of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde with various acetophenone derivatives. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a substituted nitrophenyl-furan moiety is anticipated to modulate the pharmacological profile of the resulting chalcones, making them promising candidates for drug discovery and development programs.

Introduction

Chalcones are naturally occurring compounds that serve as precursors in the biosynthesis of flavonoids and isoflavonoids. The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This reactive enone moiety is a key determinant of their biological activity, often acting as a Michael acceptor that can interact with biological nucleophiles like cysteine residues in proteins. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is the most common and efficient method for chalcone synthesis.

This protocol details the synthesis of a series of chalcones starting from this compound. The resulting compounds are valuable for screening as potential therapeutic agents, particularly in oncology and infectious disease research.

General Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation as depicted below:

  • Reactants: this compound and a substituted acetophenone.

  • Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Solvent: Ethanol.

  • Product: (2E)-1-(Substituted-phenyl)-3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)prop-2-en-1-one.

Experimental Protocols

This section outlines the necessary materials, equipment, and a step-by-step procedure for the synthesis of the target chalcones.

Materials and Reagents
  • This compound

  • Substituted Acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone, 4'-nitroacetophenone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments (FT-IR, NMR, MS)

General Synthetic Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount (e.g., 5 mmol) of this compound and the selected substituted acetophenone in ethanol (20-30 mL).

  • Catalyst Addition: In a separate container, prepare a 20% solution of KOH in ethanol. Cool the solution of the reactants in an ice bath.

  • Reaction: To the cooled and stirred solution of the aldehyde and ketone, add the ethanolic KOH solution dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours, often indicated by the formation of a precipitate.[1]

  • Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation: If a precipitate does not form immediately, slowly acidify the mixture with a 10% HCl solution to a neutral pH to induce precipitation of the chalcone product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

  • Characterization: Confirm the identity and purity of the synthesized chalcone by determining its melting point and acquiring spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following tables summarize representative data for Claisen-Schmidt condensations involving furan and nitro-aromatic aldehydes, which can serve as a benchmark for reactions with this compound.

Table 1: Representative Reaction Conditions and Yields for Furan-Based Chalcones

AldehydeKetoneCatalystSolventYield (%)Reference
5-(2-chloro-4-nitrophenyl)furan-2-carbaldehydeSubstituted triazole ketones20% aq. KOHEthanol67-72[1]
5-(3-Fluorophenyl)furan-2-carbaldehydeSubstituted acetophenonesKOHEthanolHigh[2]
FurfuralAcetophenoneNaOHWater/Ethanol82[3]
5-NitrofurfuralSubstituted acetophenonesNaOHEthanol86-96[4]

Table 2: Representative Spectral Data for Furan-Based Chalcones

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Reference
(E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one8.04 (dd, 2H), 7.61 (d, 1H), 7.58 (tt, 1H), 7.52 (dd, 2H), 7.49 (dd, 1H), 7.47 (d, 1H), 6.72 (dd, 1H), 6.51 (dd, 1H)189.85, 151.69, 144.98, 138.16, 132.82, 130.72, 128.65, 128.47, 119.30, 116.33, 112.743123 (C-Halk), 3035 (C-Harom), 1658 (C=O), 1594, 1545, 1474 (C=C)[3]
3-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one3.88 (s, 3H), 7.11 (d, 2H), 7.31 (d, 1H), 7.59 (d, 1H), 7.65 (d, 1H), 7.84 (d, 1H), 8.15 (d, 2H), 8.25–8.46 (m, 3H)-3110 (C-H arom), 2838 (C-H aliph), 1648 (C=O), 1605 (CH=CH), 1583 (C=C arom), 1510, 1339 (NO₂), 1019 (C-Cl)[5]
1-[3-methoxy-4-(5-nitro-furan-2-ylmethoxy)-phenyl]-3-(4-nitrophenyl)propenone3.90 (s, 3H), 5.30 (s, 2H), 6.88 (s, 1H), 7.28 (s, 1H), 7.30 (d, 1H), 7.65 (s, 1H), 7.76 (d, 1H), 7.98 (d, 1H), 8.18 (d, 1H), 8.20 (d, 2H), 8.40 (d, 2H)-3120 (C-H arom), 2944 (C-H aliph), 1655 (C=O), 1574 (C=C), 1517, 1341 (NO₂)[4]

Potential Biological Applications and Signaling Pathways

Chalcones derived from furan and nitrophenyl precursors are being investigated for a variety of therapeutic applications, most notably as anticancer and antifungal agents.

Anticancer Activity

The antiproliferative effects of these chalcones are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Key signaling pathways that are modulated by anticancer chalcones include:

  • Apoptosis Induction: Chalcones can trigger the intrinsic (mitochondrial) pathway of apoptosis by altering the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax), leading to the release of cytochrome c and activation of caspases.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G2/M phase, by interfering with the microtubule network, which is essential for mitosis.

  • Modulation of Kinase Signaling: Chalcones have been shown to modulate critical cell survival pathways such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways. Inhibition of these pathways can suppress cancer cell proliferation and survival.

Antifungal Activity

The antifungal mechanism of chalcones is often linked to the disruption of the fungal cell wall and membrane integrity. They can inhibit key enzymes responsible for the synthesis of essential cell wall components like β-(1,3)-glucan and chitin.

Visualizations

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization Aldehyde 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde Mixing Dissolve Aldehyde and Ketone in Ethanol Aldehyde->Mixing Ketone Substituted Acetophenone Ketone->Mixing Solvent Ethanol Solvent->Mixing Catalyst KOH Solution Addition Dropwise Addition of KOH Solution Catalyst->Addition Cooling Cool in Ice Bath Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature (12-24h) Addition->Stirring Quenching Pour into Crushed Ice Stirring->Quenching Precipitation Acidify with dil. HCl Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Product Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Chalcone Pure Chalcone Product Recrystallization->Chalcone Characterization MP, FT-IR, NMR, MS Chalcone->Characterization Anticancer_Signaling_Pathway cluster_proliferation Proliferation & Survival Pathways cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Chalcone Furan-Based Chalcone PI3K PI3K Chalcone->PI3K Inhibition MAPK MAPK Chalcone->MAPK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Chalcone->Bax Activation Microtubules Microtubule Dynamics Chalcone->Microtubules Disruption Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation MAPK->Survival Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Arrest Microtubules->G2M

References

Synthesis of Novel Schiff Bases from 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of Schiff bases derived from 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and various primary amines. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development, providing a foundational methodology for the creation of a library of novel furan-containing Schiff bases. These compounds are of significant interest due to the diverse biological activities associated with the Schiff base moiety and the furan scaffold.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds. The synthesis typically involves the condensation of a primary amine with an aldehyde or ketone. Furan-containing Schiff bases, in particular, have attracted considerable attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This protocol details the synthesis of Schiff bases starting from this compound, a key intermediate for generating novel molecular entities.

General Synthetic Workflow

The synthesis of Schiff bases from this compound is achieved through a condensation reaction with various substituted anilines. The general workflow involves reacting the aldehyde with a primary amine in a suitable solvent, typically with catalytic acid, followed by isolation and purification of the resulting Schiff base.

G start Start: Weigh Reactants dissolve Dissolve 5-(2-Methyl-4-nitrophenyl)furan- 2-carbaldehyde in Ethanol start->dissolve add_amine Add Substituted Aniline dissolve->add_amine add_catalyst Add Glacial Acetic Acid (catalytic) add_amine->add_catalyst reflux Reflux Reaction Mixture (2-4 hours) add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Product by Filtration cool->isolate wash Wash with Cold Ethanol isolate->wash dry Dry the Product wash->dry purify Purify by Recrystallization dry->purify characterize Characterize the Schiff Base (NMR, IR, Mass Spectrometry) purify->characterize end End: Pure Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.

  • To this solution, add a stoichiometric amount (10 mmol) of the desired substituted aniline.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The Schiff base product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

  • Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of various Schiff base derivatives from this compound.

EntryAmineReaction Time (h)Yield (%)Melting Point (°C)
1Aniline385152-154
24-Chloroaniline2.591178-180
34-Methoxyaniline482165-167
44-Nitroaniline295210-212
52-Aminopyridine3.578145-147

Note: The data presented in this table are representative and may vary based on specific experimental conditions.

Characterization

The synthesized Schiff bases should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will also be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm. The signals corresponding to the aromatic protons of the furan and aniline moieties will also be present. ¹³C NMR will show a signal for the azomethine carbon around 150-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized Schiff bases.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of novel Schiff bases from this compound. The described methodology is robust and can be adapted for the synthesis of a wide variety of derivatives by employing different primary amines. The resulting compounds can be valuable for screening in various biological assays and for further development in drug discovery programs.

Application of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of the furan ring, a known pharmacophore, coupled with the nitro-substituted phenyl moiety, makes its derivatives promising candidates for drug discovery and development.[1][2] The aldehyde functional group serves as a key handle for constructing various heterocyclic systems, including pyrimidines, pyrazoles, and isoxazoles. These synthesized heterocycles have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4][5][6] This document provides detailed application notes and protocols for the synthesis of these important classes of compounds from this compound.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The initial and crucial step in the synthesis of many target heterocyclic compounds is the Claisen-Schmidt condensation of this compound with various substituted acetophenones to yield chalcones.[7][8][9] Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates known for their broad spectrum of biological activities.[10][11]

Claisen_Schmidt_Condensation starting_material This compound intermediate Chalcone Intermediate (E)-1-(Aryl)-3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)prop-2-en-1-one starting_material->intermediate Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->intermediate base_catalyst Base Catalyst (e.g., NaOH or KOH) base_catalyst->intermediate solvent Solvent (e.g., Ethanol) solvent->intermediate

Experimental Protocol: General Procedure for Chalcone Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and a selected substituted acetophenone in ethanol (30-50 mL).

  • Reaction Initiation: To the stirred solution, add a catalytic amount of a base, such as 10% aqueous sodium hydroxide or potassium hydroxide solution, dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Product Isolation: Upon completion, pour the reaction mixture into ice-cold water. Acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Table 1: Representative Chalcone Derivatives and Expected Yields (Note: Yields are estimates based on similar reactions and require experimental validation.)

Substituted AcetophenoneProduct NameExpected Yield (%)
Acetophenone1-Phenyl-3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)prop-2-en-1-one85-95
4-Chloroacetophenone1-(4-Chlorophenyl)-3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)prop-2-en-1-one80-90
4-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)prop-2-en-1-one85-95
4-Nitroacetophenone1-(4-Nitrophenyl)-3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)prop-2-en-1-one75-85

Synthesis of Pyrimidine Derivatives

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities.[7][12] Chalcones derived from this compound can be readily converted to pyrimidine derivatives by reacting with urea, thiourea, or guanidine hydrochloride.[13]

Pyrimidine_Synthesis chalcone Chalcone Intermediate pyrimidine Substituted Pyrimidine Derivative chalcone->pyrimidine Cyclocondensation binucleophile Binucleophile (Urea, Thiourea, or Guanidine) binucleophile->pyrimidine base_catalyst Base Catalyst (e.g., KOH) base_catalyst->pyrimidine solvent Solvent (e.g., Ethanol) solvent->pyrimidine

Experimental Protocol: General Procedure for Pyrimidine Synthesis
  • Reaction Setup: A mixture of the chalcone (10 mmol) and the appropriate binucleophile (urea, thiourea, or guanidine hydrochloride; 12 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

  • Reaction Conditions: A solution of potassium hydroxide in ethanol is added, and the mixture is refluxed for 8-12 hours.

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid.

  • Purification: The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the pure pyrimidine derivative.

Table 2: Potential Pyrimidine Derivatives and Their Biological Significance

BinucleophileProduct ClassPotential Biological Activity
Urea4-(Aryl)-6-(5-(2-methyl-4-nitrophenyl)furan-2-yl)pyrimidin-2(1H)-oneAntimicrobial, Antitumor
Thiourea4-(Aryl)-6-(5-(2-methyl-4-nitrophenyl)furan-2-yl)pyrimidine-2(1H)-thioneAntimicrobial, Antifungal
Guanidine2-Amino-4-(Aryl)-6-(5-(2-methyl-4-nitrophenyl)furan-2-yl)pyrimidineAntitubercular, Anti-inflammatory

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another class of heterocyclic compounds with significant therapeutic potential, including anticancer and anti-inflammatory activities.[3][14][15] These can be synthesized from the corresponding chalcones by reaction with hydrazine hydrate.[16]

Pyrazole_Synthesis chalcone Chalcone Intermediate pyrazole Substituted Pyrazole Derivative chalcone->pyrazole Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazole solvent Solvent (e.g., Ethanol or Acetic Acid) solvent->pyrazole

Experimental Protocol: General Procedure for Pyrazole Synthesis
  • Reaction Mixture: A solution of the chalcone (10 mmol) and hydrazine hydrate (20 mmol) in ethanol or glacial acetic acid (30 mL) is prepared.

  • Reaction Conditions: The mixture is refluxed for 6-8 hours.

  • Product Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and recrystallized to obtain the pure pyrazole derivative.

Table 3: Potential Pyrazole Derivatives and Their Biological Significance

Product ClassPotential Biological Activity
3-(Aryl)-5-(5-(2-methyl-4-nitrophenyl)furan-2-yl)-1H-pyrazoleAnticancer, Anti-inflammatory
1-Acetyl-3-(Aryl)-5-(5-(2-methyl-4-nitrophenyl)furan-2-yl)-1H-pyrazoleAntimicrobial, Antitumor

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds that are present in several clinically used drugs and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[17][18][19][20] The synthesis of isoxazoles from chalcones is typically achieved through a reaction with hydroxylamine hydrochloride.[18][19]

Isoxazole_Synthesis chalcone Chalcone Intermediate isoxazole Substituted Isoxazole Derivative chalcone->isoxazole Cyclization hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->isoxazole base Base (e.g., Sodium Acetate) base->isoxazole solvent Solvent (e.g., Ethanol) solvent->isoxazole

Experimental Protocol: General Procedure for Isoxazole Synthesis
  • Reaction Setup: A mixture of the chalcone (10 mmol), hydroxylamine hydrochloride (15 mmol), and a base such as sodium acetate (15 mmol) is prepared in ethanol (40 mL).

  • Reaction Conditions: The reaction mixture is refluxed for 6-8 hours.

  • Work-up: The mixture is concentrated under reduced pressure and then poured into ice-cold water.

  • Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure isoxazole derivative.

Table 4: Potential Isoxazole Derivatives and Their Biological Significance

Product ClassPotential Biological Activity
3-(Aryl)-5-(5-(2-methyl-4-nitrophenyl)furan-2-yl)isoxazoleAnti-inflammatory, Anticancer

Biological Evaluation Workflow

The synthesized heterocyclic compounds can be subjected to a systematic biological evaluation to identify lead candidates for drug development.

Biological_Evaluation synthesis Synthesis of Heterocyclic Compound Library screening In vitro Screening (Antimicrobial, Anticancer, Anti-inflammatory) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt in_vivo In vivo Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of biologically active heterocyclic compounds. The straightforward and efficient synthetic protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these novel molecules. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance the development of new and effective therapeutic agents.

References

Application Notes and Protocols: In Vitro Biological Evaluation of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The furan scaffold is a key structural motif in many biologically active molecules, and its substitution allows for the fine-tuning of pharmacological properties.[1] The presence of a nitrophenyl group often imparts or enhances biological activities, including antimicrobial and anticancer effects. These application notes provide a comprehensive guide to the in vitro biological evaluation of this class of compounds, focusing on their potential as anticancer and antimicrobial agents. Detailed protocols for key experiments are provided, along with data presentation formats and visualizations of relevant workflows and biological pathways.

While specific quantitative data for this compound derivatives are not extensively available in the public domain, this document presents representative data from structurally similar compounds, such as other 5-nitrofuran and 5-(nitrophenyl)furan derivatives, to illustrate the expected biological activities and data presentation.

Data Presentation: A Comparative Analysis

The biological activity of novel furan derivatives is primarily assessed through their anticancer and antimicrobial efficacy. The following tables summarize quantitative data from studies on analogous compounds to provide a comparative benchmark.

Anticancer Activity

The anticancer potential of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition of cancer cell growth in vitro.[2]

Table 1: In Vitro Anticancer Activity (IC50) of Structurally Related Furan Derivatives Against Human Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Standard DrugReference
5-Nitrofuryl-4-thiazolidinone (A)MCF-7 (Breast)5.02Doxorubicin[3]
5-Nitrofuryl-4-thiazolidinone (A)MDA-MB-231 (Breast)15.24Doxorubicin[3]
5-Nitrofuran-isatin hybrid (B)HCT 116 (Colon)1.62Not Specified[2]
5-Propylfuran-2-carbaldehyde (C)Not Specified4.06Not Specified[4]
5-Propylfuran-2-carbaldehyde (C)Not Specified2.96Not Specified[4]

Disclaimer: The data presented is for structurally related compounds and should be used as a reference for the potential activity of this compound derivatives.

Antimicrobial Activity

The antimicrobial potential of furan derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative 5-Nitrofuran Derivatives Against Various Microbial Strains

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Standard DrugReference
Nitrofuran Derivative (D)H. capsulatum0.48Not Specified[5]
Nitrofuran Derivative (E)P. brasiliensis0.48Not Specified[5]
Nitrofuran Derivative (F)T. rubrum0.98Not Specified[5]
Nitrofuran Derivative (G)Candida sp.3.9Not Specified[5]
Nitrofuran Derivative (H)C. neoformans3.9Not Specified[5]

Disclaimer: The data is for analogous 5-nitrofuran derivatives and serves as an example of expected antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments in the evaluation of this compound derivatives.

Protocol 1: MTT Assay for In Vitro Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[6]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24-72 hours at 37°C with 5% CO2.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][8]

    • Incubate the plate for another 2-4 hours at 37°C, protected from light.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6]

    • Add 100-150 µL of DMSO or another suitable solubilization solvent to each well to dissolve the formazan crystals.[6]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[9][10]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Materials:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

    • Sterilize the appropriate broth medium and 96-well microtiter plates.

    • Culture the microbial strain to be tested overnight.

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

    • Prepare a microbial inoculum suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (microorganism without the test compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination:

    • The MIC is determined by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm with a microplate reader.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]

Visualizations: Workflows and Pathways

Diagrams created using the DOT language illustrate key biological pathways and experimental workflows relevant to the evaluation of these furan derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Follow-up start Starting Materials: 5-Bromofuran-2-carbaldehyde & (2-Methyl-4-nitrophenyl)boronic acid synthesis Suzuki-Miyaura Cross-Coupling start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification derivative Derivative Synthesis (e.g., Schiff Bases, Chalcones) purification->derivative antimicrobial Antimicrobial Assay (MIC Determination) derivative->antimicrobial anticancer Anticancer Assay (MTT Assay) derivative->anticancer data Data Analysis (IC50 / MIC Calculation) antimicrobial->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) data->mechanism lead Lead Compound Identification sar->lead mechanism->lead

Caption: General workflow for the development of 5-substituted furan-2-carbaldehydes.

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound Furan Derivative stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoc Cytochrome c Release mito->cytoc cas9 Caspase-9 (Initiator) cytoc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some furan derivatives.

References

Cell viability assays for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cell viability of novel furan derivatives, with a focus on compounds structurally related to 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. The following sections detail the cytotoxic potential of various furan derivatives against several cancer cell lines, outline the protocols for key cell viability assays, and illustrate the potential molecular mechanisms of action.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of these derivatives has spurred extensive research into their synthesis and biological evaluation.[1][2] This document serves as a guide for researchers investigating the cytotoxic effects of novel furan derivatives, providing standardized protocols and summarizing key findings from existing literature.

Quantitative Data: Cytotoxicity of Furan Derivatives

The cytotoxic activity of various furan derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values were predominantly determined using the MTT or similar tetrazolium-based assays.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Furan DerivativesStructural Hybrid 5dA549 (Lung)6.3 ± 0.7[1]
Furan-based DerivativesPyridine carbohydrazide 4MCF-7 (Breast)4.06[3][4]
Furan-based DerivativesN-phenyl triazinone 7MCF-7 (Breast)2.96[3][4]
5-Nitrofuran-isatin HybridsIsatin hybrid 3HCT 116 (Colon)1.62[5]
5-Nitrofuran-isatin HybridsGeneral RangeHCT 116 (Colon)1.62 - 8.8[5]
5-(4-chlorophenyl)furan DerivativesCompound 7cSR (Leukemia)0.09[6]
5-(4-chlorophenyl)furan DerivativesCompound 7eSR (Leukemia)0.05[6]
5-(4-chlorophenyl)furan DerivativesCompound 11aSR (Leukemia)0.06[6]
Ciminalum–thiazolidinone HybridsCompound 2hMOLT-4 (Leukemia)< 0.01[7]
Ciminalum–thiazolidinone HybridsCompound 2hSR (Leukemia)< 0.01[7]
Ciminalum–thiazolidinone HybridsCompound 2hSW-620 (Colon)< 0.01[7]
Ciminalum–thiazolidinone HybridsCompound 2hSF-539 (CNS)< 0.01[7]
Ciminalum–thiazolidinone HybridsCompound 2hSK-MEL-5 (Melanoma)< 0.01[7]

Proposed Mechanisms of Anticancer Action

Research suggests that the anticancer effects of certain furan derivatives may be mediated through the modulation of key signaling pathways that are often dysregulated in cancer. One of the proposed mechanisms involves the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cell proliferation and survival.[1][2][3] By inhibiting these pathways, these compounds can effectively halt cancer progression. Another observed mechanism is the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death).[3][4]

G Proposed Signaling Pathway Inhibition by Furan Derivatives Furan Derivatives Furan Derivatives PTEN PTEN Furan Derivatives->PTEN promotes PI3K/Akt Pathway PI3K/Akt Pathway PTEN->PI3K/Akt Pathway inhibits Wnt/β-catenin Pathway Wnt/β-catenin Pathway PTEN->Wnt/β-catenin Pathway inhibits Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Wnt/β-catenin Pathway->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis is inversely related to

Figure 1. Inhibition of PI3K/Akt and Wnt/β-catenin pathways.

Experimental Protocols

Accurate assessment of cell viability is critical in the evaluation of potential anticancer compounds. The following are detailed protocols for two commonly used cell viability assays: the MTT assay and the LDH cytotoxicity assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3][8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Furan derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.[10] Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.[9][10]

  • Incubation: Incubate the plate for a further 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9][10]

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Subtract the background absorbance from the test readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

G Experimental Workflow for MTT Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Prepare Compounds Prepare Compounds Seed Cells->Prepare Compounds Treat Cells Treat Cells Prepare Compounds->Treat Cells Incubate Incubate Treat Cells->Incubate 2-4h Add MTT Add MTT Incubate->Add MTT 2-4h Incubate_Formazan Incubate_Formazan Add MTT->Incubate_Formazan 2-4h Solubilize Formazan Solubilize Formazan Incubate_Formazan->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability

Figure 2. General workflow of an MTT cell viability assay.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon membrane damage.[11][12]

Materials:

  • Cultured cells

  • 96-well plates

  • Furan derivatives

  • LDH Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the furan derivatives in a 96-well plate as described in the MTT assay protocol (Steps 1 and 2). Include controls such as vehicle control, untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[11][13]

  • Incubation: Incubate the plate for the desired period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[13][14] Add the LDH reaction mixture to each well.[13][14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[11][13][14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14] A reference wavelength of 680 nm can be used for background correction.[13][14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Conclusion

The application notes and protocols provided herein offer a framework for the systematic evaluation of the cytotoxic potential of this compound derivatives and other related furan compounds. The summarized data indicates that furan derivatives exhibit promising anticancer activity against a range of cancer cell lines. The detailed protocols for MTT and LDH assays provide researchers with the necessary tools to conduct reliable and reproducible cell viability studies. Further investigation into the specific mechanisms of action of these compounds will be crucial for their development as potential therapeutic agents.

References

Application Note: Minimum Inhibitory Concentration (MIC) Determination for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of novel 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde analogs against common bacterial pathogens. The methodologies are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Introduction

The rise of multidrug-resistant bacteria presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. Furan derivatives, particularly those in the nitrofuran class, have long been recognized for their broad-spectrum antibacterial properties.[3] The this compound scaffold represents a promising area for the development of new therapeutic agents.

A crucial first step in evaluating the potential of these novel analogs is to quantify their in vitro potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under standardized laboratory conditions.[4] This application note details the broth microdilution method, a reliable and widely used technique for determining the MIC of these furan analogs.

Mechanism of Action: Reductive Activation of Nitrofuran Analogs

Compounds based on the 5-(nitrophenyl)furan scaffold are prodrugs, meaning they require activation within the bacterial cell to exert their antimicrobial effect. This activation is a multi-step process primarily carried out by bacterial nitroreductase enzymes.

The key steps are:

  • Cellular Uptake: The nitrofuran analog passively diffuses into the bacterial cell.

  • Reductive Activation: Inside the bacterium, enzymes such as oxygen-insensitive type I nitroreductases (e.g., NfsA and NfsB in E. coli) catalyze a stepwise two-electron reduction of the 5-nitro group.

  • Formation of Reactive Intermediates: This reduction process generates highly reactive and cytotoxic electrophilic intermediates, including nitroso and hydroxylamino derivatives.

  • Multi-Target Damage: These reactive species are non-specific and damage multiple vital cellular targets, leading to bacterial cell death. Key targets include:

    • DNA and RNA: Causing lesions and strand breakage.

    • Ribosomal Proteins: Inhibiting protein synthesis.

    • Metabolic Enzymes: Disrupting critical metabolic pathways like pyruvate metabolism.

This multi-targeted mechanism is advantageous as it may slow the development of bacterial resistance.

G cluster_cell Bacterial Cell cluster_targets Cellular Targets Prodrug Nitrofuran Analog (Prodrug) NTR Bacterial Nitroreductases (e.g., NfsA, NfsB) Prodrug->NTR Reduction Intermediates Reactive Electrophilic Intermediates (Nitroso, Hydroxylamino) NTR->Intermediates Activation DNA DNA / RNA Damage Intermediates->DNA Ribosomes Ribosomal Proteins (Inhibition of Translation) Intermediates->Ribosomes Enzymes Metabolic Enzymes Intermediates->Enzymes Death Bacterial Cell Death DNA->Death Ribosomes->Death Enzymes->Death

Fig 1. Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.[1][2]

Materials and Reagents
  • Test Compounds: this compound analogs.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Labware:

    • Sterile 96-well, U-bottom microtiter plates.

    • Calibrated single and multichannel micropipettes with sterile tips.

    • Sterile reagent reservoirs.

    • Sterile 1.5 mL microcentrifuge tubes.

  • Equipment:

    • Incubator (35 ± 2°C).

    • Spectrophotometer or nephelometer.

    • Vortex mixer.

    • Biosafety cabinet.

  • Reagents for Inoculum:

    • Sterile saline (0.85% NaCl).

    • 0.5 McFarland turbidity standard.

Protocol Steps

Step 1: Preparation of Test Compound Stock Solutions

  • Accurately weigh the furan analog and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Prepare an intermediate dilution by transferring a small volume of the stock solution into CAMHB. This step is crucial to minimize the final DMSO concentration in the assay wells.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 3: Preparation of the Microtiter Plate

  • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly.

  • Continue this serial dilution process from well 2 to well 10.

  • After mixing well 10, discard 100 µL.

  • Controls:

    • Well 11: Growth Control (100 µL CAMHB, no compound).

    • Well 12: Sterility Control (100 µL CAMHB, no compound, no bacteria).

Step 4: Inoculation and Incubation

  • Add 100 µL of the final bacterial inoculum (from Step 2) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting the MIC

  • Following incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series). This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).

G A Prepare Compound Stock Solutions (e.g., 1280 µg/mL in DMSO) C Create 2X Compound Dilution Plate in CAMHB A->C B Prepare 0.5 McFarland Bacterial Suspension in Saline D Dilute Suspension to Final Inoculum (1x10^6 CFU/mL) in CAMHB B->D E Perform 2-fold Serial Dilutions in 96-well Plate (Wells 1-10) C->E G Inoculate Plate (50µL Inoculum to Wells 1-11) Final Conc: 5x10^5 CFU/mL D->G F Add Controls: Well 11 (Growth) Well 12 (Sterility) E->F F->G H Incubate Plate (35°C for 16-20 hours) G->H I Read Results: Visually or with Plate Reader H->I J Determine MIC: Lowest concentration with no visible growth I->J

Fig 2. Experimental workflow for the Broth Microdilution MIC Assay.

Data Presentation

MIC values should be recorded and summarized in a clear, tabular format to allow for easy comparison of analog activity. The following table provides a template with hypothetical data for a series of this compound analogs.

Compound IDR-Group Modification on Phenyl RingMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
Furan-001H (Parent Compound)1632
Furan-0023-Fluoro816
Furan-0035-Chloro48
Furan-0043,5-Difluoro48
Furan-0055-Trifluoromethyl24
Ciprofloxacin(Control Antibiotic)0.50.015

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing very low or no conversion of my starting materials?

A1: Low or no conversion in Suzuki-Miyaura coupling can stem from several factors, particularly when dealing with sterically hindered and electron-deficient substrates like 2-methyl-4-nitrophenyl boronic acid (or halide) and a furan derivative.

  • Potential Cause 1: Inefficient Catalyst System. The steric hindrance from the ortho-methyl group and the electron-withdrawing effect of the nitro group on the phenyl ring can make the oxidative addition step of the catalytic cycle challenging. Standard palladium catalysts like Pd(PPh₃)₄ might not be active enough.

  • Solution 1: Employ Specialized Catalysts and Ligands. For sterically hindered and electron-deficient substrates, highly active catalyst systems are often required.[1][2][3] Consider using palladium precatalysts in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4][5] N-heterocyclic carbene (NHC) ligands have also shown high efficacy in coupling sterically demanding partners.[1][6]

  • Potential Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is crucial for the efficiency of the transmetallation step and for maintaining catalyst stability.

  • Solution 2: Optimize Base and Solvent. A screening of bases and solvents is recommended. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are commonly used. For sterically hindered substrates, t-BuOK in dioxane has been reported to be highly effective.[1]

  • Potential Cause 3: Catalyst Deactivation. The presence of impurities, particularly oxygen, can lead to the oxidation of the Pd(0) active species and catalyst deactivation. The aldehyde functionality can also potentially interact with the catalyst.[7][8][9][10]

  • Solution 3: Ensure Inert Atmosphere and Degassed Solvents. Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.

Q2: I am getting a significant amount of homocoupling of the boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.

  • Potential Cause 1: Presence of Oxygen. Oxygen can facilitate the oxidative homocoupling of boronic acids.

  • Solution 1: Rigorous Degassing. As mentioned above, ensure all components of the reaction are thoroughly deoxygenated.

  • Potential Cause 2: Use of Pd(II) Precatalyst. Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leading to side reactions like homocoupling.

  • Solution 2: Use a Pd(0) Source or a Precatalyst. Using a direct Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates Pd(0) can minimize homocoupling.[11]

  • Potential Cause 3: Reaction Conditions. High temperatures and prolonged reaction times can sometimes favor homocoupling.

  • Solution 3: Optimize Reaction Conditions. Once a suitable catalyst system is identified, try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.

Q3: My primary side product is the protodeboronation of the boronic acid. What can I do to prevent this?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is often a base- and temperature-dependent process.

  • Potential Cause 1: Harsh Reaction Conditions. High temperatures and strongly basic aqueous conditions can promote the hydrolysis of the C-B bond.

  • Solution 1: Milder Conditions. If possible, use a milder base and a lower reaction temperature. The use of boronic esters (e.g., pinacol esters) can sometimes increase stability and reduce the rate of protodeboronation.

  • Potential Cause 2: Slow Transmetallation. If the transmetallation step is slow, the boronic acid is exposed to the basic reaction conditions for a longer period, increasing the likelihood of protodeboronation.

  • Solution 2: Enhance Transmetallation Rate. The choice of base and solvent significantly impacts the transmetallation rate. Screening different combinations is key. Anhydrous conditions with a base like CsF can sometimes be beneficial.

Q4: The purification of the final product is difficult due to residual palladium and ligand byproducts. What are the best practices for purification?

A4: Removing palladium residues and phosphorus-containing byproducts can be challenging.

  • Solution 1: Optimized Work-up. After the reaction, a standard aqueous work-up is the first step. Washing the organic layer with a solution of a thiol-containing reagent (e.g., sodium thiomethoxide) or a cysteine solution can help to scavenge residual palladium.

  • Solution 2: Chromatography. Column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Solution 3: Use of Scavenger Resins. Various commercial scavenger resins are available that can selectively bind to palladium or phosphine species, simplifying purification.

  • Solution 4: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the synthesis of this compound?

A1: Based on literature for similar sterically hindered and electron-deficient couplings, a good starting point would be:

  • Aryl Halide: 5-Bromofuran-2-carbaldehyde

  • Boronic Acid: (2-Methyl-4-nitrophenyl)boronic acid

  • Palladium Precatalyst: SPhos-Pd-G2 or XPhos-Pd-G2 (1-2 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: Dioxane/H₂O (e.g., 4:1 v/v)

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

It is crucial to screen different conditions to find the optimal setup for your specific reaction.

Q2: Can I use 2-bromo-1-methyl-4-nitrobenzene and (5-formylfuran-2-yl)boronic acid instead?

A2: Yes, this is a viable alternative. The choice between which coupling partner is the halide and which is the boronic acid can sometimes influence the reaction outcome. (5-formylfuran-2-yl)boronic acid is commercially available.[12] A documented synthesis using this approach with 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid reported a 38.3% yield using Pd(PPh₃)₂Cl₂ and K₂CO₃.[13] Optimization with more advanced catalyst systems is likely to improve this yield.

Q3: How does the nitro group affect the Suzuki-Miyaura coupling?

A3: The nitro group is a strong electron-withdrawing group. This can make the oxidative addition to a nitro-substituted aryl halide more facile. Conversely, it can make the arylboronic acid less nucleophilic, potentially slowing down the transmetallation step. In some cases, denitrative cross-coupling, where the nitro group itself is replaced, can occur, though this typically requires specific catalytic systems.[14] For this synthesis, the nitro group is a spectator and should be well-tolerated by modern Suzuki-Miyaura coupling conditions.

Q4: Will the aldehyde group on the furan ring interfere with the reaction?

A4: The aldehyde group is generally well-tolerated in palladium-catalyzed Suzuki-Miyaura couplings. However, under certain conditions, particularly with nickel catalysts, aldehydes can coordinate to the metal center and either inhibit the reaction or, in some cases, lead to side reactions.[7][8][9][10] With palladium catalysis, this is less of a concern, but it is something to be aware of if troubleshooting unexpected results.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Substrates

Catalyst SystemLigand TypeTypical SubstratesAdvantagesReference(s)
Pd(OAc)₂ / SPhosBuchwald LigandSterically hindered, electron-rich/poor aryl chlorides/bromidesHigh activity, broad substrate scope[5]
Pd₂(dba)₃ / XPhosBuchwald LigandSterically hindered aryl chlorides/bromidesExcellent for challenging couplings[5]
Pd-NHC ComplexesN-Heterocyclic CarbeneSterically hindered aryl bromides/chloridesHigh stability and activity, low catalyst loadings[1]
Pd(PPh₃)₄TriphenylphosphineSimple, unhindered aryl bromides/iodidesCommercially available, well-established[2]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a suggested starting point based on best practices for challenging Suzuki-Miyaura couplings.

Materials:

  • 5-Bromofuran-2-carbaldehyde (1.0 eq)

  • (2-Methyl-4-nitrophenyl)boronic acid (1.2 eq)

  • SPhos-Pd-G2 precatalyst (0.02 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromofuran-2-carbaldehyde, (2-methyl-4-nitrophenyl)boronic acid, SPhos-Pd-G2, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 to 10:1 ratio of dioxane to water) via syringe. The solvents should be degassed prior to use by sparging with argon for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products cluster_reactants Reactants Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetallation Complex (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ Base Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Product Transmetal->Product ArylHalide Aryl Halide (Ar-X) 5-Bromofuran- 2-carbaldehyde ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OR)₂) (2-Methyl-4-nitrophenyl) boronic acid BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvents Add Degassed Solvents inert->solvents heat Heat and Stir (e.g., 100 °C) solvents->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Pure Product purify->product end End product->end

Caption: Experimental workflow for Suzuki-Miyaura coupling synthesis.

References

Purification challenges of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: (5-formylfuran-2-yl)boronic acid and 1-bromo-4-methyl-2-nitrobenzene.

  • Homocoupling products: Biphenyl derivatives from the palladium-catalyzed coupling reaction.

  • Byproducts from side reactions: Oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol.

  • Positional isomers: Depending on the synthetic route, trace amounts of other isomers may be present.

  • Residual catalyst: Palladium catalyst and ligands used in the coupling reaction.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The aldehyde functional group can be sensitive to oxidation, and nitroaromatic compounds can be light-sensitive.[1]

Q3: What are the known solubility properties of this compound?

A3: While specific solubility data for this compound is limited, related compounds like 5-(4-Nitrophenyl)-2-furaldehyde show slight solubility in heated DMSO and ethyl acetate.[2][3] It is advisable to perform small-scale solubility tests with a range of organic solvents to determine the optimal solvent for purification and analysis.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Silica Gel Column Chromatography

Possible Causes:

  • Improper Solvent System: The polarity of the mobile phase may be too high, causing the compound to elute too quickly with impurities, or too low, leading to poor separation and band broadening.

  • Compound Degradation on Silica: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, particularly those with aldehyde groups.

  • Irreversible Adsorption: The compound may strongly adhere to the silica gel, resulting in incomplete recovery.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation.

    • A step-gradient or isocratic elution can be employed based on the TLC results.

  • Use Deactivated Silica Gel:

    • Treat the silica gel with a small percentage of a neutral or basic agent like triethylamine in the mobile phase to neutralize acidic sites.

  • Consider Alternative Stationary Phases:

    • If degradation persists, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

Issue 2: Difficulty in Achieving High Purity by Recrystallization

Possible Causes:

  • Inappropriate Solvent Choice: The chosen solvent may dissolve the compound too well at room temperature or not well enough at elevated temperatures.

  • Presence of Impurities with Similar Solubility: If impurities have solubility characteristics similar to the target compound, co-crystallization can occur.

  • Oiling Out: The compound may separate as a liquid phase instead of forming crystals, which can trap impurities.

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Use a Solvent/Anti-Solvent System:

    • Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Heat to redissolve and then allow to cool slowly.

  • Control the Cooling Rate:

    • Allow the solution to cool slowly to room temperature and then in a refrigerator or ice bath to promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities.

  • Seeding:

    • Introduce a small crystal of the pure compound to the saturated solution to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on a general procedure for the purification of related compounds synthesized via Suzuki-Miyaura coupling.[4]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate) if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This is a general protocol that can be adapted based on solvent screening results. Ethanol is often a suitable solvent for recrystallizing furan derivatives.[5][6]

  • Dissolution: In a flask, add a minimal amount of hot ethanol to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Comparison of Purification Techniques

ParameterSilica Gel ChromatographyRecrystallization
Principle Differential adsorptionDifferential solubility
Typical Purity >95%>98% (can be higher with multiple recrystallizations)
Yield 30-40% (reported for a similar synthesis)[4]Variable, dependent on solubility and initial purity
Scalability Good for small to medium scaleExcellent for medium to large scale
Advantages Good for separating complex mixturesCost-effective, can yield very high purity
Disadvantages Can be time-consuming, potential for compound degradationRequires suitable solvent, potential for product loss in mother liquor

Visualizations

Experimental Workflow for Purification

cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis crude Crude 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde chromatography Silica Gel Column Chromatography crude->chromatography Option 1 recrystallization Recrystallization crude->recrystallization Option 2 analysis TLC, HPLC, NMR, Melting Point chromatography->analysis recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product Purity Confirmed

Caption: General workflow for the purification and analysis of the target compound.

Troubleshooting Logic for Recrystallization

start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_purity Purity Still Low? oiling_out->low_purity No solution1 Use less solvent or change solvent oiling_out->solution1 Yes low_yield Low Crystal Yield? low_purity->low_yield No solution2 Slow down cooling rate Use solvent/anti-solvent low_purity->solution2 Yes solution3 Concentrate mother liquor and cool further low_yield->solution3 Yes end Successful Recrystallization low_yield->end No solution1->start solution2->start solution3->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Byproduct formation in the synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of this compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on byproduct formation and reaction optimization.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The Palladium (Pd) catalyst is the heart of the reaction. Its deactivation is a common cause of low yields.

    • Troubleshooting: Ensure a genuinely inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent oxidation of the Pd(0) species.[1] Use freshly opened, high-purity solvents and degas them thoroughly before use to remove dissolved oxygen. The choice of catalyst can also be critical; while Pd(PPh₃)₂Cl₂ is reported, other catalysts like Pd(PPh₃)₄ may offer different activity profiles.[2][3]

  • Base Inefficiency: The base is crucial for activating the boronic acid for transmetalation.[4]

    • Troubleshooting: Potassium carbonate (K₂CO₃) is commonly used, but its solubility can be limited.[2][3] Ensure vigorous stirring to maximize surface area. Alternatively, consider switching to a different base like potassium phosphate (K₃PO₄) or using a phase-transfer catalyst (e.g., TBAB) to improve interaction between phases.[5]

  • Substrate Quality: The purity of your starting materials, 1-bromo-2-methyl-4-nitrobenzene and (5-formylfuran-2-yl)boronic acid, is paramount.

    • Troubleshooting: Verify the purity of starting materials by NMR or another suitable technique. Impurities can interfere with the catalyst. Ensure the boronic acid has not degraded during storage, as they can be prone to decomposition.

Question: I am observing significant amounts of a homocoupled byproduct, 4,4'-dinitro-2,2'-dimethylbiphenyl. What is causing this?

Answer:

The formation of 4,4'-dinitro-2,2'-dimethylbiphenyl results from the homocoupling of your aryl bromide starting material (1-bromo-2-methyl-4-nitrobenzene). This is a common side reaction in palladium-catalyzed couplings.

  • Potential Causes:

    • Reaction Conditions: This side reaction can be promoted by higher temperatures or prolonged reaction times after the limiting reagent has been consumed.

    • Ligand Dissociation: Inefficient stabilization of the palladium center by ligands can lead to side reactions.

  • Troubleshooting Strategies:

    • Optimize Temperature and Time: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. Consider lowering the reaction temperature.

    • Ligand Choice: The phosphine ligands used are critical. While the cited protocol uses Pd(PPh₃)₂Cl₂, using a higher ligand-to-palladium ratio or switching to bulkier, more electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[6]

Question: My crude product contains a significant amount of 2-methyl-4-nitroanisole. How is this byproduct formed?

Answer:

The presence of 2-methyl-4-nitroanisole suggests a reaction with the solvent. The cited synthesis uses dimethoxyethane (DME), ethanol, and water.[2] If methanol were used as a solvent or were present as an impurity, it could participate in a side reaction. More commonly, hydrodehalogenation (replacement of the bromine with hydrogen) can occur, followed by other reactions, though this is less likely to produce an anisole directly without a methoxy source.

  • Potential Cause:

    • Solvent Participation: In some palladium-catalyzed reactions, alcohol solvents can be deprotonated by the base and act as nucleophiles or participate in side reactions that lead to hydrodehalogenation.[6]

  • Troubleshooting Strategies:

    • Solvent Purity: Ensure solvents are pure and anhydrous (where appropriate).

    • Alternative Solvents: Consider replacing ethanol with a more inert co-solvent like 1,4-dioxane or THF to see if byproduct formation is reduced.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps:

  • Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium complex.

  • Reductive Elimination: The desired product is formed, regenerating the Pd(0) catalyst.[1][7]

Q2: Why is a base necessary for the Suzuki-Miyaura reaction?

A2: The base, typically potassium carbonate, plays a critical role in activating the boronic acid. It converts the neutral boronic acid (R-B(OH)₂) into a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center during the transmetalation step.[4][8]

Q3: How should I purify the final product?

A3: The recommended purification method is column chromatography on silica gel.[3] A common eluent system is a mixture of hexane and ethyl acetate; the exact ratio should be determined by TLC analysis to achieve good separation of the desired product from byproducts and remaining starting materials.[3]

Q4: Can I use a different aryl halide instead of 1-bromo-2-methyl-4-nitrobenzene?

A4: Yes, the Suzuki-Miyaura reaction is versatile. The reactivity of the aryl halide typically follows the trend: I > Br > OTf >> Cl.[9] Using an aryl iodide may lead to a faster reaction, while an aryl chloride would likely require a more specialized catalyst system (e.g., with bulky, electron-rich phosphine ligands) and more forcing conditions to achieve a good yield.[4]

Experimental Protocols & Data

Detailed Synthesis Protocol

This protocol is based on a standard Suzuki-Miyaura cross-coupling procedure.[2][3]

Materials:

  • 1-bromo-2-methyl-4-nitrobenzene

  • (5-formylfuran-2-yl)boronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Potassium Carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Ethanol

  • Water

  • Silica Gel for column chromatography

  • Hexane / Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, combine 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) and (5-formylfuran-2-yl)boronic acid (1.2 eq).

  • Add the solvents: dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).[2]

  • Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.[2][3]

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.1 eq).[2]

  • Fit the flask with a reflux condenser and flush the entire system with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, with vigorous stirring.[3]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.[3]

Quantitative Data Summary

The following table summarizes the stoichiometry used in a representative synthesis.[2]

ReagentMolar Eq.Role
1-bromo-2-methyl-4-nitrobenzene1.0Aryl Halide
(5-formylfuran-2-yl)boronic acid1.2Organoboron
Pd(PPh₃)₂Cl₂0.1Catalyst
K₂CO₃2.0Base

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main Suzuki-Miyaura coupling pathway and the formation of key byproducts.

G cluster_reactants Starting Materials cluster_byproducts Potential Byproducts ArylBr 1-bromo-2-methyl- 4-nitrobenzene Catalyst Pd(0) Catalyst + Base (K₂CO₃) ArylBr->Catalyst Oxidative Addition Homocoupling Homocoupling Product (4,4'-dinitro-2,2'-dimethylbiphenyl) ArylBr->Homocoupling Dimerization FuranBA (5-formylfuran-2-yl) boronic acid FuranBA->Catalyst Transmetalation Protodeboronation Protodeboronation Product (Furan-2-carbaldehyde) FuranBA->Protodeboronation H⁺ Quench Product 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde Catalyst->Product Reductive Elimination

Caption: Suzuki coupling main reaction pathway and common side reactions.

Experimental Workflow

This diagram outlines the general laboratory procedure from setup to final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, Base, Solvents B Inert Atmosphere (Flush with Ar/N₂) A->B C Heat to Reflux (12-24h) B->C D Monitor by TLC C->D E Cool & Filter D->E Upon Completion F Concentrate Filtrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for synthesis and purification.

Catalytic Cycle Troubleshooting

This diagram highlights key steps in the catalytic cycle and where issues leading to byproducts can arise.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Aryl-Br Trans Transmetalation Intermediate OxAdd->Trans + Furan-B(OH)₂ (Activated) Homocoupling Homocoupling Byproduct OxAdd->Homocoupling Reaction with 2nd Aryl-Br Dehalogenation Hydrodehalogenation Byproduct OxAdd->Dehalogenation Reaction with H-source RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Releases Product

Caption: Troubleshooting map of the Pd catalytic cycle and byproduct origins.

References

Technical Support Center: Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a higher yield and purity of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling method.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Palladium catalyst may have degraded due to improper storage or handling.- Use a freshly opened or properly stored catalyst. - Consider using a more robust pre-catalyst.
2. Inefficient Oxidative Addition: The C-Br bond in 1-bromo-2-methyl-4-nitrobenzene may not be efficiently activated.- Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate this step. - Increase the reaction temperature.
3. Poor Quality Reagents: Degradation of the boronic acid or aryl halide.- Use freshly prepared or purified (5-formylfuran-2-yl)boronic acid. - Ensure the purity of 1-bromo-2-methyl-4-nitrobenzene.
4. Ineffective Base: The chosen base may not be optimal for the reaction.- Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical and is often solvent-dependent.[1][2]
Formation of Significant Side Products 1. Homocoupling of Boronic Acid: Reaction of the boronic acid with itself.- Ensure rigorous degassing of the reaction mixture to remove oxygen.[3] - Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
2. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.- Use anhydrous solvents and ensure the base is thoroughly dried. - Minimize reaction time by closely monitoring the reaction progress via TLC or GC.
3. Reduction of the Nitro Group: The nitro group on the phenyl ring can be sensitive to certain reaction conditions.- Use milder reaction conditions if possible (e.g., lower temperature, alternative base). - Avoid prolonged reaction times.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction by TLC or GC to determine the optimal reaction time. - Gradually increase the reaction temperature, ensuring it does not lead to degradation.
2. Catalyst Deactivation: The catalyst may have decomposed before the reaction is complete.- Ensure an inert atmosphere is maintained throughout the reaction. - Consider a higher catalyst loading, although this should be a last resort.
Difficult Purification 1. Co-elution of Product with Byproducts: Similar polarity of the desired product and impurities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.[4][5]
2. Product Instability: Furan-2-carbaldehyde derivatives can be sensitive to air and light.- Store the purified product under an inert atmosphere and protect it from light. - Minimize exposure to acidic conditions during workup and purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most commonly reported and versatile method for synthesizing 5-arylfuran-2-carbaldehydes, including the target molecule.[4] This method typically involves the reaction of 1-bromo-2-methyl-4-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base.

Q2: Which palladium catalyst and ligand combination is best for this synthesis?

A2: While Pd(PPh₃)₄ is a common choice, for electron-deficient aryl bromides like 1-bromo-2-methyl-4-nitrobenzene, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, often provide better yields and shorter reaction times.[7]

Q3: How critical is the choice of base and solvent?

A3: The choice of base and solvent is highly critical and interdependent.[1][8] For Suzuki couplings involving furan derivatives, common and effective combinations include K₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane/water, DME/water, or toluene/ethanol/water.[1][2] Anhydrous conditions with bases like KF can also be effective and may prevent side reactions like protodeboronation.[9]

Q4: My reaction mixture turns black. Is this a sign of a failed reaction?

A4: The formation of a black precipitate (palladium black) can indicate catalyst decomposition, which often leads to a failed or low-yielding reaction. This can be caused by the presence of oxygen, impurities, or excessively high temperatures. Ensuring a thoroughly degassed reaction mixture and maintaining a strict inert atmosphere is crucial to prevent this.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. Gas chromatography (GC) can also be used for more quantitative monitoring.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%)Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1)DME
Temperature 90 °C100 °C85 °C
Typical Yield Range 40-60%70-85%65-80%

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for this compound Synthesis

Materials:

  • 1-bromo-2-methyl-4-nitrobenzene (1.0 equiv)

  • (5-formylfuran-2-yl)boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • SPhos (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene, Ethanol, and Water (degassed)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add 1-bromo-2-methyl-4-nitrobenzene, (5-formylfuran-2-yl)boronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Bromide, Boronic Acid, Base) setup 2. Reaction Setup (Flame-dried flask, Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition (Palladium source and Ligand) setup->catalyst solvents 4. Solvent Addition (Degassed Toluene/EtOH/H2O) catalyst->solvents reaction 5. Reaction (Heating and Stirring) solvents->reaction monitoring 6. Monitoring (TLC/GC) reaction->monitoring workup 7. Workup (Extraction and Washing) monitoring->workup Reaction Complete purification 8. Purification (Column Chromatography) workup->purification product 9. Final Product purification->product

Synthesis Workflow Diagram

suzuki_cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition pd2_boronate Ar-Pd(II)L2-Ar' pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid Ar'-B(OH)2 boronic_acid->pd2_boronate base Base base->pd2_boronate

Suzuki-Miyaura Catalytic Cycle

References

Technical Support Center: Derivatization of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the derivatization of this compound.

Question 1: I am observing a low yield of my desired product in a base-catalyzed condensation reaction (e.g., Claisen-Schmidt). What are the potential side reactions?

Answer: Low yields in base-catalyzed condensations can be attributed to several side reactions involving the aldehyde functional group and the furan ring. Key possibilities include:

  • Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated KOH or NaOH) and elevated temperatures, aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding primary alcohol and carboxylic acid.

  • Ring Opening: The furan ring can be susceptible to cleavage under strongly basic or acidic conditions, especially at higher temperatures. This leads to a complex mixture of degradation products.

  • Oxidation: The aldehyde group is sensitive to oxidation, which can occur if the reaction is not performed under an inert atmosphere or if oxidizing contaminants are present. This will form the corresponding carboxylic acid.

  • Polymerization/Resinification: Aldehydes can be prone to polymerization, especially in the presence of strong acids or bases, leading to the formation of insoluble resinous materials.

To mitigate these issues, consider using milder bases (e.g., piperidine, pyrrolidine), maintaining lower reaction temperatures, and ensuring an inert atmosphere.[1]

Question 2: My reaction mixture turned dark brown or black, and I am having difficulty isolating the product. What could be the cause?

Answer: The formation of a dark, intractable mixture is often indicative of decomposition or polymerization. The nitro group on the phenyl ring makes the entire molecule highly susceptible to certain reaction conditions.

  • Decomposition: The combination of the electron-withdrawing nitro group and the furan ring can lead to instability, particularly at elevated temperatures.

  • Polymerization: As mentioned above, aldehydes can polymerize. The dark color suggests the formation of complex, high-molecular-weight byproducts.

To avoid this, it is crucial to carefully control the reaction temperature and duration. Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid prolonged heating.[2]

Question 3: I am performing a reaction that should yield a single isomer (e.g., an E-alkene from a Wittig or Horner-Wadsworth-Emmons reaction), but my NMR analysis shows a mixture of E and Z isomers. How can I improve the stereoselectivity?

Answer: The formation of geometric isomers is a common challenge in reactions that create a new carbon-carbon double bond at the aldehyde position.

  • Reaction Conditions: The stereochemical outcome of many olefination reactions is highly dependent on the specific reagents and conditions used. For example, in the Wittig reaction, unstabilized ylides tend to favor the Z-isomer, while stabilized ylides favor the E-isomer.

  • Equilibration: It is possible that the initially formed kinetic product is isomerizing to the thermodynamic product under the reaction or workup conditions.

To improve stereoselectivity, carefully select the appropriate olefination reagent and reaction conditions. For instance, the Horner-Wadsworth-Emmons reaction using phosphonate esters often provides excellent E-selectivity. Post-reaction isomerization might be minimized by using milder workup procedures and purification techniques.[3]

Quantitative Data Summary

The following table summarizes typical yields for common derivatization reactions involving 5-substituted-furan-2-carbaldehydes. Note that yields are highly dependent on the specific substrate and reaction conditions.

Reaction TypeReagentsProduct TypeTypical Yield (%)Potential Side Products
Claisen-Schmidt CondensationAcetophenone derivative, ethanolic KOHChalcone65-75%Cannizzaro products, polymerized material
Erlenmeyer-Plöchl ReactionHippuric acid, acetic anhydride, sodium acetateAzlactone70-85%Ring-opened products, tars
Knoevenagel CondensationMalononitrile, piperidineDicyanovinyl derivative80-95%Michael addition products
Suzuki-Miyaura Coupling (Synthesis of starting material)(5-Formylfuran-2-yl)boronic acid, Pd(PPh3)2Cl2, K2CO35-Aryl-furan-2-carbaldehyde70-90%Homocoupling products, deboronation products

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of the title compound from commercially available starting materials.

Materials:

  • 1-Bromo-2-methyl-4-nitrobenzene

  • (5-Formylfuran-2-yl)boronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2]

  • Potassium carbonate (K2CO3)

  • Dimethoxyethane (DME), Ethanol (EtOH), and Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, combine 1-bromo-2-methyl-4-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[4]

Protocol 2: Derivatization via Claisen-Schmidt Condensation to form a Chalcone

This protocol details the synthesis of a chalcone derivative from this compound.

Materials:

  • This compound

  • An appropriate ketone (e.g., acetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) solution (e.g., 20% in water)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and the ketone (1.0 eq) in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Add the potassium hydroxide solution dropwise to the stirred mixture, maintaining a low temperature.

  • After the addition is complete, continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1]

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization Reactions SM1 1-Bromo-2-methyl-4-nitrobenzene Suzuki Suzuki SM1->Suzuki Suzuki Coupling (Pd Catalyst, Base) SM2 (5-Formylfuran-2-yl)boronic acid SM2->Suzuki Suzuki Coupling (Pd Catalyst, Base) Start This compound Reagent1 Ketone / Base Start->Reagent1 Claisen-Schmidt Condensation Reagent2 Active Methylene Compound / Base Start->Reagent2 Knoevenagel Condensation Reagent3 Phosphorus Ylide Start->Reagent3 Wittig Reaction Suzuki->Start Product1 Chalcone Derivative Reagent1->Product1 Product2 Olefination Product Reagent2->Product2 Product3 Alkene Derivative Reagent3->Product3 Side_Reactions cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Start 5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde Main_Product Desired Condensation Product (e.g., Chalcone) Start->Main_Product  Base-catalyzed  Condensation  (Controlled Temp.) Cannizzaro_Acid Carboxylic Acid Start->Cannizzaro_Acid Cannizzaro Reaction (Strong Base, Heat) Cannizzaro_Alcohol Primary Alcohol Start->Cannizzaro_Alcohol Cannizzaro Reaction (Strong Base, Heat) Polymer Polymer/Resin Start->Polymer Polymerization (Strong Acid/Base) Ring_Opened Degradation Products Start->Ring_Opened Ring Opening (Harsh Conditions)

References

Technical Support Center: Column Chromatography Purification of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the column chromatography purification of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Troubleshooting Guides and FAQs

This section provides solutions to common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My purified product yield is significantly lower than expected after column chromatography. What are the potential causes?

Answer: Low recovery of this compound from silica gel column chromatography can be attributed to several factors related to the compound's structure, which includes a furan ring, an aldehyde group, and a nitro-substituted phenyl ring.

  • Compound Decomposition on Acidic Silica: The furan ring is known to be sensitive to acidic conditions and may decompose on standard silica gel, which is inherently acidic. This can lead to the formation of polymeric byproducts and a subsequent loss of the desired compound.

  • Irreversible Adsorption: The presence of the polar nitro group and the aldehyde functionality can lead to strong interactions with the silanol groups of the silica gel, resulting in irreversible adsorption and poor elution from the column.

  • Co-elution with Impurities: If the chosen solvent system is not optimal, the product may co-elute with impurities, leading to impure fractions and a lower yield of the pure compound after solvent evaporation.

Question 2: The fractions collected from the column are showing signs of product degradation (e.g., color change, multiple spots on TLC). How can I prevent this?

Answer: Degradation of the product on the column is a common issue, particularly with sensitive compounds like furan derivatives. Here are some strategies to mitigate this:

  • Use Deactivated Silica Gel: To minimize acid-catalyzed decomposition, you can use silica gel that has been deactivated. This can be achieved by washing the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate) before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina or Florisil. However, be aware that this will likely require re-optimization of your solvent system.

  • Minimize Time on the Column: Perform flash column chromatography to reduce the time the compound is in contact with the stationary phase. A well-optimized solvent system that provides a good separation with a reasonable elution time is crucial.

  • Work at Room Temperature: Avoid excessive heat during the purification process, as it can accelerate degradation.

Question 3: I am having difficulty achieving good separation between my product and impurities. What can I do to improve the resolution?

Answer: Poor separation can often be resolved by optimizing the chromatographic conditions.

  • Solvent System Optimization: The polarity of the eluent is critical for good separation. A good starting point for this compound is a mixture of hexanes and ethyl acetate.

    • If your compound elutes too quickly (high Rf value), decrease the polarity of the eluent (increase the proportion of hexanes).

    • If your compound elutes too slowly or is not moving from the baseline (low Rf value), increase the polarity of the eluent (increase the proportion of ethyl acetate).

    • An ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[1]

  • Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can significantly improve the separation of compounds with different polarities.[2]

  • Sample Loading Technique: For compounds that are not highly soluble in the initial eluent, "dry loading" is recommended. This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column, which can lead to sharper bands and better separation.

Question 4: My product appears as streaks or tailing bands on the TLC plate and during column chromatography. What causes this and how can I fix it?

Answer: Streaking or tailing is often a sign of overloading the column or interactions between the compound and the stationary phase.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Add a Modifier to the Eluent: For compounds with acidic or basic functionalities, adding a small amount of a modifier to the eluent can improve peak shape. For this compound, which is neutral but polar, ensuring the silica gel is deactivated (as mentioned in Question 2) can help minimize unwanted interactions.

  • Check Compound Purity: Very impure crude mixtures can lead to tailing. A preliminary purification step, such as a simple filtration through a small plug of silica, might be beneficial.

Quantitative Data

The following table summarizes typical parameters for the column chromatography purification of this compound and similar furan derivatives. Please note that optimal conditions may vary depending on the specific reaction mixture and scale.

ParameterValueSource
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate (gradient)[2]
Typical Starting Eluent 9:1 Hexanes/Ethyl Acetate[2]
Reported Yield 38.3%[3]
Purity (by NMR) >95% (typical for similar compounds)[1]
Appearance Yellow solid (for similar compounds)[4]
Optimal Rf on TLC 0.2 - 0.4[1]

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for silica gel deactivation)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

2. Preparation of the Stationary and Mobile Phases:

  • Mobile Phase Preparation: Prepare a stock solution of 9:1 (v/v) hexanes:ethyl acetate. Prepare other mixtures of varying polarities (e.g., 4:1, 2:1) for gradient elution.

  • (Optional) Silica Gel Deactivation: If compound instability is a concern, prepare a slurry of silica gel in a 9:1 hexanes:ethyl acetate solution containing 1% triethylamine.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Preparation and Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column.

  • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

  • Gradually increase the polarity of the eluent as the column runs (e.g., from 9:1 to 4:1 to 2:1 hexanes:ethyl acetate) to elute compounds of increasing polarity.

5. Monitoring the Separation:

  • Monitor the progress of the separation by TLC. Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading prep_silica Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_silica->pack_column load_sample Load Sample onto Column prep_eluent Prepare Eluent Mixtures dissolve_crude Dissolve Crude Product adsorb_silica Adsorb onto Silica (Dry Loading) dissolve_crude->adsorb_silica adsorb_silica->load_sample elute Elute with Gradient Solvent System collect Collect Fractions elute->collect tlc Monitor Fractions by TLC combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product troubleshooting_guide cluster_yield Low Yield cluster_degradation Product Degradation cluster_separation Poor Separation cluster_tailing Tailing/Streaking issue Problem Encountered low_yield Low Product Recovery issue->low_yield degradation Degradation on Column issue->degradation poor_sep Poor Resolution issue->poor_sep tailing Band Tailing/Streaking issue->tailing decomp Decomposition on Silica low_yield->decomp adsorption Irreversible Adsorption low_yield->adsorption coelution Co-elution with Impurities low_yield->coelution deactivated_silica Use Deactivated Silica degradation->deactivated_silica alt_phase Use Alternative Stationary Phase degradation->alt_phase flash_chrom Perform Flash Chromatography degradation->flash_chrom optimize_solvent Optimize Solvent System poor_sep->optimize_solvent gradient Use Gradient Elution poor_sep->gradient dry_load Use Dry Loading poor_sep->dry_load reduce_load Reduce Sample Load tailing->reduce_load modifier Add Eluent Modifier tailing->modifier pre_purify Preliminary Purification tailing->pre_purify

References

Troubleshooting low yield in Claisen-Schmidt condensation of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Claisen-Schmidt Condensation

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the Claisen-Schmidt condensation, with a specific focus on the synthesis involving 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it used for a substrate like this compound?

The Claisen-Schmidt condensation is a type of crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen.[1][2][3] Your starting material, this compound, is an aromatic aldehyde with no α-hydrogens, making it an ideal electrophilic partner in this reaction.[4] This lack of α-hydrogens prevents self-condensation, leading to a cleaner reaction with fewer byproducts.[4] The reaction is a fundamental method for synthesizing α,β-unsaturated ketones, commonly known as chalcones, which are valuable precursors in drug discovery.[5][6]

Q2: My reaction with this compound is giving a very low yield. What are the most common causes?

Low yields in Claisen-Schmidt condensations can typically be attributed to several key factors:

  • Catalyst Issues : The base catalyst (e.g., NaOH, KOH) may be old or inactive, potentially coated with carbonate from atmospheric CO2.[7] The concentration and choice of catalyst are also critical; excessively high concentrations can promote side reactions.[8]

  • Suboptimal Reaction Conditions : Temperature, reaction time, and solvent choice significantly impact the outcome.[7] While many reactions proceed at room temperature, your specific substrate may require heating to improve the rate or cooling to minimize side products.[7]

  • Poor Reagent Quality or Stoichiometry : Impurities in either the aldehyde or the ketone can inhibit the reaction.[8] The molar ratio of the reactants is also crucial for driving the reaction to completion.[7]

  • Side Reactions : Undesired reactions, such as the Cannizzaro reaction or self-condensation of the ketone, can consume starting materials and reduce the yield of the desired product.[7]

Q3: My reaction mixture has turned into a dark, tar-like substance. What causes this and how can I prevent it?

The formation of a dark-colored tar or polymer is a common issue, often resulting from overly harsh reaction conditions.[7] Aldehydes can be prone to polymerization or decomposition at high temperatures or in the presence of highly concentrated strong bases.[7]

  • Solution :

    • Reduce the reaction temperature. Consider running the reaction at room temperature or even in an ice bath.[7]

    • Lower the concentration of the base catalyst.[7]

    • Ensure a slow, controlled addition of the catalyst to the reaction mixture.[7]

Q4: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I improve selectivity?

The presence of multiple products indicates a lack of selectivity, often due to side reactions.

  • Self-Condensation of the Ketone : The enolizable ketone can react with itself. This can be minimized by ensuring the aldehyde is sufficiently reactive and by adding the base catalyst slowly to the mixture of the aldehyde and ketone.[7]

  • Cannizzaro Reaction : Since aromatic aldehydes like yours lack α-hydrogens, they can undergo disproportionation in the presence of a strong base, yielding an alcohol and a carboxylate.[7] This is favored by high base concentrations and higher temperatures.

  • Di-condensation Product : If the ketone has α-hydrogens on both sides (like acetone), it can react with two molecules of the aldehyde. To favor mono-condensation, a slight excess of the ketone can be beneficial.[7]

To improve selectivity, screen different catalysts (milder bases or even acid catalysts), optimize the catalyst concentration, and adjust the temperature.[7]

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving issues related to low product yield.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields.

G cluster_start Start cluster_catalyst Step 1: Catalyst Integrity cluster_reactants Step 2: Reactant Quality cluster_conditions Step 3: Reaction Conditions cluster_end Finish start Low Yield Reported cat_check Check Catalyst Activity & Purity start->cat_check cat_issue Is Catalyst Old or Impure? cat_check->cat_issue cat_sol Use Fresh Catalyst (e.g., new NaOH/KOH pellets) cat_issue->cat_sol Yes reactant_check Verify Reactant Purity & Stoichiometry cat_issue->reactant_check No cat_sol->reactant_check reactant_issue Are Reactants Impure? reactant_check->reactant_issue reactant_sol Purify Starting Materials (e.g., recrystallize/distill) Verify Molar Ratios reactant_issue->reactant_sol Yes cond_check Optimize Reaction Conditions reactant_issue->cond_check No reactant_sol->cond_check cond_issue Suboptimal Temp, Time, or Solvent? cond_check->cond_issue cond_sol Screen Temperatures (0°C to 50°C) Monitor via TLC to Optimize Time Test Different Solvents (e.g., EtOH, Solvent-Free) cond_issue->cond_sol Yes end_node Improved Yield cond_issue->end_node No cond_sol->end_node

Caption: A flowchart for systematically troubleshooting low product yield.

Quantitative Data Summary

Optimizing reaction parameters is crucial. The following table summarizes various conditions reported for Claisen-Schmidt condensations, providing a starting point for your experiments.

Aldehyde SubstrateKetone SubstrateCatalyst (mol%)SolventTemp (°C)TimeYield (%)
BenzaldehydeAcetophenoneKOH (1.2 eq)EthanolRT1-4 hHigh
Substituted BenzaldehydesCyclopentanoneNaOH (20)None (Grinding)RT5 min96-98[9]
Substituted BenzaldehydesCyclohexanoneNaOH (20)None (Grinding)RT5 min96-98[9]
4-FluorobenzaldehydeAcetoneNaOHAcetone40 (Microwave)35 minHigh
BenzaldehydeAcetophenone[TSPi][Cl]2 (5)None605 min98[10]
BenzaldehydeAcetophenoneKOHEthanolReflux-9.2[11]
BenzaldehydeAcetophenoneKOHNone (Grinding)RT-32.6[11]
5-(Aryl)furan-2-carbaldehydeSubstituted Triazole KetonesKOH (20%)EthanolRTOvernight67-72[12]

Note: Yields are highly dependent on the specific substrates and reaction scale.

Experimental Protocols

Here are two detailed protocols for performing the Claisen-Schmidt condensation.

Protocol 1: Standard Base-Catalyzed Condensation in Ethanol

This is a conventional method widely used for chalcone synthesis.[7]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 eq) and the desired ketone (1-1.2 eq) in ethanol.

  • Reagent Addition : While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) or sodium hydroxide (NaOH) in ethanol dropwise.[7] To minimize side reactions, this addition can be performed in an ice bath.[13]

  • Reaction : Stir the mixture at room temperature or heat gently to 40-50 °C.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[7]

  • Isolation : Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[7] Alternatively, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.[13]

  • Purification : Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[7] The crude product can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[5]

Protocol 2: Solvent-Free Grinding Method

This "green chemistry" approach can offer high yields, shorter reaction times, and simpler work-up.[10][11]

  • Preparation : In a mortar, combine the ketone (1 eq) and solid NaOH (20 mol%) or KOH.[9]

  • Grinding : Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.

  • Reagent Addition : Add the this compound (1 eq) to the mortar.

  • Reaction : Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify. The reaction is typically complete in 5-15 minutes.

  • Isolation and Purification : Transfer the solid product to a beaker. Add cold water and stir to dissolve the catalyst. Collect the crude chalcone by suction filtration and wash thoroughly with water until the filtrate is neutral.[4] Recrystallize from 95% ethanol if necessary.[14]

Reaction Mechanism Visualization

Understanding the reaction pathway can aid in troubleshooting.

G ketone Ketone (with α-H) enolate Enolate (Nucleophile) aldehyde Aldehyde (Ar-CHO) (Electrophile) alkoxide Alkoxide Intermediate aldol β-Hydroxy Ketone (Aldol Adduct) chalcone α,β-Unsaturated Ketone (Chalcone) l1->enolate + OH⁻ - H₂O l2->alkoxide l3->aldol + H₂O - OH⁻ l4->chalcone Heat or Base - H₂O

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

Recrystallization techniques for purifying 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While a specific solvent for this exact compound is not widely published, ethanol is a highly recommended starting point. Ethanol is frequently used for recrystallizing similar aryl-substituted furan-2-carbaldehyde derivatives.[1][2] For compounds with aromatic rings, alcohols like methanol and ethanol are often effective.[3] If ethanol proves unsuitable, other options include solvent mixtures such as ethyl acetate/petroleum ether or acetone/hexanes.[1][4]

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be due to the compound's inherent properties or the presence of impurities that lower the melting point. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask.[5]

  • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[6]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A3: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[3][5]

  • Add a seed crystal of the pure compound, if available.[5][6]

  • Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, and then allow it to cool again.[5][6]

  • Cool the solution further in an ice bath.[7]

Q4: The recovery yield after recrystallization is very low. How can I improve it?

A4: A low yield can be disappointing but is a common issue. Expect some loss of material, as a portion will remain in the mother liquor. A typical yield loss during recrystallization can be 20-30%.[8] To improve your yield:

  • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

  • After filtering the crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.

  • Make sure the solution is sufficiently cooled before filtration to maximize the amount of crystallized product.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in hot solvent Incorrect solvent choice.Select a more polar solvent or a solvent with similar functional groups.[4] For aromatic aldehydes, ethanol or methanol are good starting points.[3]
Premature crystallization in the funnel during hot filtration The solution is cooling too quickly.Preheat the filtration apparatus (funnel and receiving flask). Use a stemless funnel to prevent a large surface area for cooling.
Colored impurities remain in the final crystals Impurities are co-crystallizing with the product.Consider a pre-purification step like washing the crude solid. If the impurity is colored, sometimes adding a small amount of activated charcoal to the hot solution before filtration can help, but this may also absorb some of your product.
Crystals are very fine or appear as a precipitate The solution cooled too rapidly.Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[7]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques for similar compounds.

Materials:

  • Crude this compound

  • Ethanol (or other selected solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A melting point analysis can be performed to assess the purity of the recrystallized product.[7]

Visual Workflow and Troubleshooting

Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_result Result crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Crystals dry->pure

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

TroubleshootingRecrystallization action_node action_node start Crystals not forming? too_much_solvent Too much solvent? start->too_much_solvent Yes oiling_out Compound 'oiling out'? start->oiling_out No action_node_1 Boil off some solvent and cool again. too_much_solvent->action_node_1 Yes action_node_2 Try scratching flask or adding a seed crystal. too_much_solvent->action_node_2 No low_yield Yield is low? oiling_out->low_yield No action_node_3 Reheat, add more solvent, and cool slowly. oiling_out->action_node_3 Yes action_node_4 Concentrate mother liquor to obtain a second crop. low_yield->action_node_4 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Preventing decomposition of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of this and similar compounds.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly when using a Suzuki-Miyaura cross-coupling reaction.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents (e.g., boronic acid, halide). 3. Inefficient degassing of the reaction mixture. 4. Incorrect reaction temperature or time. 5. Presence of water in the reaction mixture (can hydrolyze boronic acid).1. Use a fresh batch of palladium catalyst. Consider catalyst activation if necessary. 2. Ensure the purity of starting materials. Use freshly prepared boronic acid if possible. 3. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.[1] 4. Optimize the reaction temperature and monitor the reaction progress using TLC or GC-MS.[2][3] 5. Use anhydrous solvents.
Formation of Side Products (e.g., Dehalogenation) 1. Presence of protic impurities (e.g., water, alcohols) that can lead to protonolysis of the organopalladium intermediate. 2. The base used may be too strong or not suitable for the substrate. 3. The reaction temperature may be too high, promoting side reactions.1. Ensure all reagents and solvents are anhydrous. 2. Use a milder base such as potassium carbonate or potassium phosphate.[3][4][5] 3. Optimize the reaction temperature to the lowest effective level.
Product Decomposition During Reaction or Workup 1. Oxidation: The furan ring and aldehyde group are susceptible to oxidation, especially at elevated temperatures in the presence of air.[6][7] 2. Hydrolysis: The furan ring can be sensitive to strongly acidic conditions, which can lead to ring-opening.[8][9] 3. Photodegradation: The nitroaromatic moiety can be sensitive to light, leading to decomposition.[10][11]1. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[2] 2. Avoid strongly acidic conditions during workup. Use a mild acid for neutralization if necessary. 3. Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the glassware in aluminum foil.[2]
Difficulty in Product Purification 1. Co-elution of the product with impurities during column chromatography. 2. The product may be unstable on silica gel.1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. 2. If instability on silica is suspected, consider using a different stationary phase (e.g., alumina) or minimizing the time the product is on the column. Recrystallization from a suitable solvent system can also be an effective purification method.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a commonly employed and effective method for the synthesis of 5-aryl-furan-2-carbaldehydes.[3] This involves the reaction of (5-formylfuran-2-yl)boronic acid with 1-halo-2-methyl-4-nitrobenzene (e.g., 1-bromo-2-methyl-4-nitrobenzene) in the presence of a palladium catalyst and a base.[4]

Q2: What are the ideal storage conditions for this compound to prevent decomposition?

A2: To minimize decomposition, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing is recommended.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Light: Keep in an amber or opaque container to protect it from light-induced degradation.[2]

  • Container: Use a tightly sealed, chemically resistant container.[2]

Q3: What are the visible signs of decomposition for this compound?

A3: Decomposition may be indicated by a change in color, often darkening to brown or black.[13] Inconsistent experimental results using the same batch of the compound can also be a sign of degradation.[2]

Q4: How can I monitor the progress of the synthesis reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2][3] This will allow you to determine when the starting materials have been consumed and the product has formed.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Nitroaromatic compounds can be energetic and should be handled with care.[14] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Handle the compound in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 1-bromo-2-methyl-4-nitrobenzene

  • (5-formylfuran-2-yl)boronic acid[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[4]

  • Potassium carbonate (K₂CO₃)[4]

  • Dimethoxyethane (DME)[4]

  • Ethanol[4]

  • Water[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) and (5-formylfuran-2-yl)boronic acid (1.2 eq).[4]

  • Add a solvent mixture of dimethoxyethane, ethanol, and water (e.g., in a 2:1:1 ratio).[4]

  • Add potassium carbonate (2.0 eq) to the mixture.[4]

  • Degas the mixture by bubbling an inert gas through it for 20-30 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1 eq).[4]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[3]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of the final product.

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in a high-purity solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[2]

  • Perform serial dilutions to obtain a working solution of about 10-100 µg/mL.[2]

Example GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[2]

  • Injector Temperature: 250°C.[2]

  • Injection Mode: Split (e.g., 50:1 ratio).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Maintain 250°C for 5 minutes.[2]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.[2]

Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the relative purity by dividing the peak area of the main compound by the total peak area of all components.[2]

  • Identify potential degradation or side products by comparing their mass spectra to library databases (e.g., NIST).[2]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: 1-bromo-2-methyl-4-nitrobenzene (5-formylfuran-2-yl)boronic acid Base (K2CO3) Solvents (DME/EtOH/H2O) degas Degas Mixture (Ar or N2) reagents->degas 1. add_catalyst Add Pd Catalyst degas->add_catalyst 2. reflux Heat to Reflux add_catalyst->reflux 3. monitor Monitor Progress (TLC/GC-MS) reflux->monitor 4. cool_filter Cool and Filter monitor->cool_filter 5. (If complete) concentrate Concentrate cool_filter->concentrate 6. purify Column Chromatography concentrate->purify 7. final_product Final Product purify->final_product 8. purity_check Purity Assessment (GC-MS) final_product->purity_check 9.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Synthesis Issue? low_yield Low/No Yield start->low_yield Yes side_products Side Products start->side_products Yes decomposition Decomposition start->decomposition Yes check_catalyst Check Catalyst Activity & Reagent Quality low_yield->check_catalyst check_degassing Verify Degassing low_yield->check_degassing optimize_conditions Optimize T & Time low_yield->optimize_conditions check_impurities Use Anhydrous Solvents side_products->check_impurities check_base Use Milder Base side_products->check_base inert_atmosphere Maintain Inert Atmosphere decomposition->inert_atmosphere avoid_acid Avoid Strong Acids decomposition->avoid_acid protect_light Protect from Light decomposition->protect_light

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Suzuki Coupling for the Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

Question: My Suzuki coupling reaction to synthesize this compound is resulting in low to no yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in this specific Suzuki coupling can be attributed to several factors, primarily related to the steric hindrance of the ortho-methyl group on the phenylboronic acid and the electronic properties of the substrates. Below is a systematic guide to troubleshoot and enhance your reaction efficiency.

1. Catalyst and Ligand Selection:

The choice of the palladium catalyst and the associated ligand is paramount for a successful coupling, especially with sterically demanding substrates.

  • Initial Recommendation: For the coupling of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid, a standard catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) can be effective.

  • For Steric Hindrance: If yields are low, consider employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with hindered substrates. Robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency for sterically hindered couplings.[1]

2. Base and Solvent System Optimization:

The base and solvent play a critical role in the transmetalation step and the overall stability of the reaction components.

  • Base Selection: Potassium carbonate (K₂CO₃) is a common and effective base for this transformation. However, if issues persist, screening other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial. The choice of base can significantly influence the reaction outcome.[2][3][4][5]

  • Solvent System: A mixture of dimethoxyethane (DME), ethanol, and water is a reported solvent system for this reaction. The presence of water is often crucial for the activation of the boronic acid. If solubility is an issue, alternative solvents like dioxane, THF, or toluene in combination with water can be explored.

3. Reaction Temperature and Time:

  • Temperature: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C. If you observe decomposition of starting materials or product, a lower temperature with a more active catalyst system might be necessary.

  • Reaction Time: The reaction progress should be monitored by a suitable technique (TLC, LC-MS, or GC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged heating can cause degradation.

4. Reagent Quality and Stoichiometry:

  • Boronic Acid Stability: Boronic acids can be prone to decomposition (protodeboronation), especially under prolonged heating or in the presence of excess water. Ensure the quality of your (5-formylfuran-2-yl)boronic acid and consider using it in a slight excess (1.1-1.2 equivalents).

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a significant amount of homocoupled byproducts. How can I minimize this?

A1: Homocoupling of the boronic acid is a common side reaction. It can be minimized by:

  • Thorough Degassing: Ensure your solvent and reaction mixture are properly degassed to remove oxygen, which can promote homocoupling.

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

Q2: The purification of the final product is proving to be difficult due to residual palladium. How can I effectively remove the catalyst?

A2: Removing palladium residues is a common challenge. You can try the following:

  • Filtration: Passing the crude product solution through a plug of silica gel or celite can remove a significant portion of the palladium.

  • Aqueous Wash: Washing the organic extract with an aqueous solution of a chelating agent like thiourea or cysteine can help sequester the palladium.

  • Specialized Scavengers: Commercially available palladium scavengers can be used for more efficient removal.

Q3: Can I use 5-chlorofuran-2-carbaldehyde instead of 5-bromofuran-2-carbaldehyde?

A3: While aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings, they can be used with more active catalyst systems. You will likely need to employ bulky, electron-rich ligands (e.g., Buchwald ligands) and potentially higher temperatures or longer reaction times.

Q4: My reaction is stalled, and I see starting materials remaining even after prolonged heating. What should I do?

A4: A stalled reaction can be due to catalyst deactivation.

  • Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black," rendering it inactive. This can be caused by impurities or high temperatures.

  • Troubleshooting: You can try adding a fresh portion of the catalyst and ligand. If that doesn't work, it is best to restart the reaction with fresh reagents and ensure rigorous exclusion of air.

Data Presentation

The following table summarizes reaction conditions for the synthesis of 5-aryl-2-furaldehydes from various sources to provide a comparative overview. Due to the limited availability of data for the exact target molecule, analogous reactions with similar substrates are included.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-methyl-2-nitrobenzene(5-Formylfuran-2-yl)boronic acidPd(PPh₃)₂Cl₂ (10)-K₂CO₃ (2)DME/EtOH/H₂ORefluxN/AN/A
5-Bromo-2-furaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
5-Bromo-2-furaldehyde2-Tolylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane1001688
5-Chlorofuran-2-carbaldehydePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)THF/H₂O802492
4-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ (1)RuPhos (2)Na₂CO₃ (2)Ethanol85N/AHigh

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthetic procedure.

Materials:

  • 1-bromo-4-methyl-2-nitrobenzene

  • (5-Formylfuran-2-yl)boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To a reaction flask, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of dimethoxyethane, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.1 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Aryl R¹-Pd(II)L_n-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regeneration Product R¹-R² RE->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OA BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling CheckReagents Check Reagent Quality - Boronic acid stability - Purity of aryl halide - Dryness of solvent Start->CheckReagents CheckConditions Verify Reaction Conditions - Inert atmosphere (degassing) - Correct temperature - Adequate reaction time Start->CheckConditions OptimizeCatalyst Optimize Catalyst System - Screen bulky ligands (e.g., XPhos, SPhos) - Try different Pd sources (e.g., Pd(OAc)₂, precatalysts) CheckReagents->OptimizeCatalyst Reagents OK CheckConditions->OptimizeCatalyst Conditions OK OptimizeBaseSolvent Optimize Base and Solvent - Screen bases (K₃PO₄, Cs₂CO₃) - Vary solvent composition (e.g., Dioxane/H₂O) OptimizeCatalyst->OptimizeBaseSolvent No Improvement Success Improved Yield OptimizeCatalyst->Success Improvement OptimizeBaseSolvent->Success Improvement

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 5-Aryl-Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 5-aryl-furan-2-carbaldehydes is a critical step in the discovery and development of novel therapeutics. These compounds are prevalent structural motifs in a wide array of biologically active molecules. This guide provides a comprehensive comparative analysis of the most common and effective methods for their synthesis, supported by experimental data and detailed protocols.

The principal synthetic routes to 5-aryl-furan-2-carbaldehydes include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and direct C-H arylation, as well as the Meerwein arylation of furfural and the Vilsmeier-Haack formylation of 2-arylfurans. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Comparative Performance of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic approaches, offering a direct comparison of their performance with various substituted aromatic precursors.

Synthesis MethodStarting MaterialsAryl SubstituentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 5-Bromofuran-2-carbaldehyde, Arylboronic acidPhenylPd(PPh₃)₄, K₂CO₃1,4-Dioxane80-10012-2485-95
5-Bromofuran-2-carbaldehyde, Arylboronic acid4-MethoxyphenylPd(PPh₃)₄, K₂CO₃1,4-Dioxane80-10012-2488-92
5-Bromofuran-2-carbaldehyde, Arylboronic acid4-ChlorophenylPd(dppf)Cl₂, K₂CO₃Toluene/H₂O1001291
5-Bromofuran-2-carbaldehyde, Arylboronic acid4-NitrophenylPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O100285
Meerwein Arylation Furan-2-carbaldehyde, Substituted AnilinePhenylCuCl₂Acetone/H₂ORT555-65
Furan-2-carbaldehyde, Substituted Aniline4-MethylphenylCuCl₂Acetone/H₂ORT560-70
Furan-2-carbaldehyde, Substituted Aniline4-MethoxyphenylCuCl₂Acetone/H₂ORT558-68
Furan-2-carbaldehyde, Substituted Aniline4-ChlorophenylCuCl₂Acetone/H₂ORT550-60
Vilsmeier-Haack Reaction 2-PhenylfuranPOCl₃, DMFDichloromethane0 - RT2-4~90
2-(4-Methoxyphenyl)furanPOCl₃, DMFDichloromethane0 - RT2-4~85
2-(4-Chlorophenyl)furanPOCl₃, DMFDichloromethane0 - RT2-4~88
Direct C-H Arylation Furan-2-carbaldehyde, Aryl bromide4-AcetophenylPd(OAc)₂, KOAcDMA1203>95
Furan-2-carbaldehyde, Aryl bromide4-MethylphenylPd(OAc)₂, KOAcDMA1203~85
Furan-2-carbaldehyde, Aryl bromide4-MethoxyphenylPd(OAc)₂, KOAcDMA1203~80
Furan-2-carbaldehyde, Aryl bromide4-ChlorophenylPd(OAc)₂, KOAcDMA1203~90

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the core transformations of the discussed synthetic routes, providing a visual representation of the chemical logic and experimental flow.

Suzuki_Miyaura_Coupling 5-Bromofuran-2-carbaldehyde 5-Bromofuran-2-carbaldehyde Reaction Mixture Reaction Mixture 5-Bromofuran-2-carbaldehyde->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup & Purification Workup & Purification Heating->Workup & Purification 5-Aryl-furan-2-carbaldehyde 5-Aryl-furan-2-carbaldehyde Workup & Purification->5-Aryl-furan-2-carbaldehyde

Caption: Workflow for Suzuki-Miyaura cross-coupling.

A Comparative Guide to the Biological Activity of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and its related isomers. The furan ring is a key structural motif in numerous compounds with a wide range of biological activities. When substituted with a nitrophenyl group, these molecules often exhibit significant antimicrobial and anticancer properties. The positioning of substituents on the phenyl ring can greatly influence the compound's efficacy and mechanism of action. This document summarizes the available experimental data, details the methodologies for key biological assays, and visualizes relevant signaling pathways and experimental workflows to aid in further research and development.

Data Presentation: A Comparative Analysis

Direct comparative studies on the biological activity of this compound and its positional isomers are limited in the currently available scientific literature. The following tables collate the available quantitative data for the target compound and its close isomers from various sources. It is crucial to note that due to the data being from different studies, direct comparisons of potency should be made with caution.

Table 1: Comparative Cytotoxicity of 5-(Nitrophenyl)furan-2-carbaldehyde Isomers

CompoundCancer Cell LineIC₅₀ (µM)Reference
5-(4-Nitrophenyl)furan-2-carbaldehydeMCF-74.06[1]
This compoundNot Available--
5-(3-Nitrophenyl)furan-2-carbaldehydeNot Available--
5-(2-Nitrophenyl)furan-2-carbaldehydeNot Available--

Table 2: Antimicrobial Activity of Structurally Related Compounds

Mechanism of Action: An Overview

The biological activity of nitrophenylfuran derivatives is often linked to the nitro group. In antimicrobial applications, the nitro group can be reduced by bacterial nitroreductases to form highly reactive intermediates that can damage cellular macromolecules, including DNA, and inhibit essential metabolic enzymes[1].

In the context of anticancer activity, these compounds can induce apoptosis (programmed cell death) through various mechanisms. One of the proposed pathways is the induction of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c and the subsequent activation of caspases, a family of proteases that execute cell death[3].

G General Mechanism of Action for Nitrofuran Derivatives cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity (Proposed) Nitrofuran_Antimicrobial Nitrofuran Derivative Nitroreductase Bacterial Nitroreductases Nitrofuran_Antimicrobial->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductase->Reactive_Intermediates Cellular_Damage Damage to DNA, Ribosomes, and Enzymes Reactive_Intermediates->Cellular_Damage Bacterial_Death Bacterial Cell Death Cellular_Damage->Bacterial_Death Nitrofuran_Anticancer Nitrofuran Derivative Mitochondrial_Stress Mitochondrial Stress Nitrofuran_Anticancer->Mitochondrial_Stress Cytochrome_C Cytochrome c Release Mitochondrial_Stress->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General mechanisms of antimicrobial and anticancer activity of nitrofuran derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of 5-(nitrophenyl)furan-2-carbaldehyde derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Materials:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Use sterile 96-well microtiter plates.

    • Culture the microbial strain to be tested overnight in the appropriate broth.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compound in the microtiter plate containing the appropriate broth.

    • Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard and then diluted).

    • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours.

    • During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement and IC₅₀ Determination:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

G Experimental Workflow for Biological Activity Screening Start Synthesis and Purification of This compound and its Isomers Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Antimicrobial_Screening->MIC_Determination IC50_Determination Determination of IC50 Cytotoxicity_Screening->IC50_Determination Mechanism_Studies Further Mechanistic Studies (e.g., Apoptosis Assays, Enzyme Inhibition) MIC_Determination->Mechanism_Studies IC50_Determination->Mechanism_Studies Conclusion Structure-Activity Relationship (SAR) Analysis and Lead Optimization Mechanism_Studies->Conclusion

Caption: A general workflow for the synthesis and biological evaluation of novel compounds.

Structure-Activity Relationship (SAR) Insights

Although a comprehensive SAR study for the target compound and its isomers is not yet possible due to the limited data, some general trends can be inferred from the broader class of nitrofuran derivatives:

  • The Nitro Group: The presence of the nitro group is generally considered essential for the antimicrobial and cytotoxic activity of these compounds[4]. Its position on the phenyl ring can significantly impact the molecule's redox potential and, consequently, its biological activity.

  • Substitution on the Phenyl Ring: The nature and position of other substituents on the phenyl ring, such as the methyl group in the target compound, can modulate the electronic properties and lipophilicity of the molecule. These factors can influence the compound's ability to penetrate cell membranes and interact with its biological targets. For instance, a study on chalcones derived from a related compound noted that changes in the position of substituents can vary the antibacterial activity[2].

Further research involving the systematic synthesis and biological evaluation of a series of positional isomers is necessary to establish a clear and predictive structure-activity relationship for this promising class of compounds.

References

Structure-Activity Relationship of 5-(Nitrophenyl)furan-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a cornerstone of medicinal chemistry. Among the diverse heterocyclic scaffolds, furan-containing compounds, particularly those bearing a nitro group, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(nitrophenyl)furan-2-carbaldehyde derivatives, focusing on their antimicrobial and anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The core structure, 5-(nitrophenyl)furan-2-carbaldehyde, serves as a versatile starting material for the synthesis of a wide array of derivatives.[1] The inherent biological activity of the nitrofuran moiety is often attributed to the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic radicals.[2] Modifications at the carbaldehyde position have been extensively explored to modulate the potency, selectivity, and pharmacokinetic properties of these compounds.

Comparative Analysis of Biological Activity

The biological evaluation of various 5-(nitrophenyl)furan-2-carbaldehyde derivatives has revealed critical insights into their structure-activity relationships. The following tables summarize the antimicrobial and anticancer activities of representative compounds from different chemical classes.

Table 1: Antimicrobial Activity of 5-(Nitrophenyl)furan-2-carbaldehyde Derivatives

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Oxadiazoles 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazolesESKAPE bacteriaVaries[3]
Chalcones 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-oneGram-positive and Gram-negative bacteriaNot specified[4]
Isatin Hybrids 5-nitrofuran-isatin molecular hybrid 6Methicillin-resistant Staphylococcus aureus (MRSA)1[5]
Isatin Hybrids 5-nitrofuran-isatin molecular hybrid 5Methicillin-resistant Staphylococcus aureus (MRSA)8[5]
Furfurylidene Derivatives 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one derivativesBacillus subtilis, Staphylococcus aureus, Candida albicansActive[6]

Table 2: Anticancer Activity of 5-(Nitrophenyl)furan-2-carbaldehyde Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
Isatin Hybrids Isatin hybrid 3Human colon cancer (HCT 116)1.62[5]
Isatin Hybrids Other 5-nitrofuran-isatin hybridsHuman colon cancer (HCT 116)1.62 - 8.8[5]
Thiazolidinones 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesHuman breast cancer (MCF-7, MDA-MB-231)Significant inhibitory effect[7]

Key Structure-Activity Relationship Insights

Several key structural features have been identified as crucial for the biological activity of these derivatives:

  • The Nitro Group: The presence of the nitro group on the furan ring is generally considered essential for antimicrobial activity, as its reduction leads to the formation of toxic metabolites.[6]

  • Substituents on the Phenyl Ring: The position and nature of substituents on the nitrophenyl ring can influence activity. For instance, the synthesis of chalcones from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde suggests that substitutions on the phenyl ring are a key area of modification.[4]

  • Modifications at the Carbaldehyde Group: The condensation of the carbaldehyde with various heterocyclic moieties has proven to be a successful strategy for generating potent antimicrobial and anticancer agents.

    • Oxadiazoles: Replacement of an azo group with an isosteric oxadiazole ring has been shown to yield compounds with antibacterial activity against ESKAPE pathogens.[3]

    • Isatin Hybrids: The hybridization of the 5-nitrofuran scaffold with isatin has resulted in compounds with potent activity against MRSA and human colon cancer cells.[5] Molecular docking studies suggest these hybrids may act similarly to nitrofurazone by targeting E. coli nitroreductase.[5]

    • Thiazolidinones: The introduction of a 4-thiazolidinone moiety has led to derivatives with significant inhibitory effects on breast cancer cell lines.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative experimental protocols for the synthesis and biological evaluation of 5-(nitrophenyl)furan-2-carbaldehyde derivatives.

Synthesis of Chalcones (General Procedure)

A common method for synthesizing chalcones involves the Claisen-Schmidt condensation.[4]

  • Dissolve a substituted triazole ketone (3 mmol) in ethanol.

  • Add an equimolar amount of the appropriate 5-(nitrophenyl)furan-2-carbaldehyde (3 mmol).

  • Add 10 mL of 20% potassium hydroxide (KOH) solution dropwise to the mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative test to assess the antimicrobial activity of a compound.[3]

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the microbial suspension over the surface of a sterile agar plate.

  • Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound (e.g., 100 µ g/disc ).

  • Place the impregnated discs onto the surface of the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Methodologies and Relationships

Graphical representations can simplify complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a general synthetic pathway and a typical workflow for biological evaluation.

Synthesis_Pathway 5-(Nitrophenyl)furan-2-carbaldehyde 5-(Nitrophenyl)furan-2-carbaldehyde Reaction Condensation Reaction 5-(Nitrophenyl)furan-2-carbaldehyde->Reaction Reactant_B Active Methylene Compound Reactant_B->Reaction Derivative 5-(Nitrophenyl)furan-2-yl Derivative Reaction->Derivative

Caption: General synthetic scheme for 5-(nitrophenyl)furan-2-carbaldehyde derivatives.

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Compound_Synthesis Synthesized Derivative Antimicrobial_Assay Antimicrobial Screening Compound_Synthesis->Antimicrobial_Assay Anticancer_Assay Anticancer Screening Compound_Synthesis->Anticancer_Assay MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination IC50_Determination IC50 Determination Anticancer_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis IC50_Determination->SAR_Analysis

References

A Comparative Analysis of the Antimicrobial Activity of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and Other Nitrofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitrofuran Antimicrobials

Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a furan ring substituted with a nitro group.[1] These compounds are prodrugs that require intracellular enzymatic reduction of the 5-nitro group to exert their antimicrobial effects.[2] The resulting reactive intermediates are highly reactive and can damage multiple cellular targets within the bacterial cell, including DNA, ribosomal proteins, and enzymes involved in metabolic pathways.[3][4] This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of nitrofuran derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro. The following table summarizes the MIC values for several well-established nitrofuran antibiotics against common Gram-positive and Gram-negative bacteria. This data provides a benchmark for evaluating the potential activity of novel nitrofuran derivatives like 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde.

Nitrofuran CompoundTest OrganismMIC (µg/mL)
Nitrofurantoin Escherichia coli8 - 128[5][6]
Staphylococcus aureus8 - 64[7][8]
Furazolidone Escherichia coli8 - 32[9]
Staphylococcus aureus≤ 9 mm zone of inhibition (sensitive)[10]
Nitrofurazone Escherichia coliVaries
Staphylococcus aureus0.002–7.81[11]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a compilation from various studies and should be considered as a general reference.

While specific MIC data for this compound is not available, research on similar 5-(substituted phenyl)-2-furaldehyde derivatives suggests that this class of compounds possesses antimicrobial properties. For instance, chalcones derived from the structurally related (5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde) have demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains.[12] Further empirical testing is necessary to determine the precise antimicrobial spectrum and potency of this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose, with detailed guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of a test compound against aerobic bacteria.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates are required.

2. Inoculum Preparation:

  • Aseptically transfer 3-5 colonies of the test bacterium from a fresh agar plate into a tube containing sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Serial Dilutions:

  • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well in the series.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizations

Mechanism of Action of Nitrofurans

Nitrofuran_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Reduction Reactive_Intermediates Reactive Electrophilic Intermediates Nitroreductases->Reactive_Intermediates DNA DNA Damage Reactive_Intermediates->DNA Ribosomes Ribosomal Protein Inhibition Reactive_Intermediates->Ribosomes Enzymes Metabolic Enzyme Inactivation Reactive_Intermediates->Enzymes Bacterial_Death Bacterial Cell Death Reactive_Intermediates->Bacterial_Death

Caption: General mechanism of action of nitrofuran antibiotics.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Serial_Dilution Prepare Serial Dilutions of Test Compound in 96-Well Plate Start->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

References

Cytotoxicity Landscape of Furan-Based Compounds: A Comparative Analysis of 5-(Nitrophenyl)furan-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the cytotoxic profiles of 5-(nitrophenyl)furan-2-carbaldehyde derivatives, a class of compounds with emerging interest in oncology research. While direct experimental data on 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde derivatives is limited in publicly available literature, this guide synthesizes findings from structurally related nitrofuran and 5-aryl-furan-2-carbaldehyde analogs to provide a predictive framework for their potential anticancer activities. The data presented herein is collated from various studies investigating the impact of substitutions on the phenyl and furan rings on cytotoxic potency.

Comparative Cytotoxicity Data

The cytotoxic activity of furan derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative furan derivatives against various cancer cell lines, as determined by the MTT assay. This data provides a baseline for understanding the structure-activity relationships within this compound class.

Compound IDDerivative ScaffoldCell LineIC50 (µM)Reference
FD-1 5-(3-nitrobenzylidene)-2(5H)-furanoneVarious cancer cell linesPotent[1]
FD-2 5-nitrofuran-isatin hybridHCT 116 (Colon Cancer)1.62 - 8.8[2]
FD-3 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMCF-7 (Breast Cancer)Significant Inhibition[3]
FD-4 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinoneMDA-MB-231 (Breast Cancer)Significant Inhibition[3]
FD-5 Furan- and Furopyrimidine-Based Derivative (7b)A549 (Lung Cancer)6.66[4]
FD-6 Furan- and Furopyrimidine-Based Derivative (7b)HT-29 (Colon Cancer)8.51[4]
FD-7 Furan- and Furopyrimidine-Based Derivative (7b)MCF-7 (Breast Cancer)6.72[4]
FD-8 Furan- and Furopyrimidine-Based Derivative (7b)HepG2 (Liver Cancer)7.28[4]

Note: The presented IC50 values are for structurally related compounds and serve as a reference for the potential cytotoxicity of this compound derivatives.

Insights into Mechanism of Action

Studies on related nitrofuran and furan-containing compounds suggest that their cytotoxic effects are often mediated through the induction of apoptosis and modulation of key signaling pathways.

Induction of Apoptosis: Many furan derivatives have been shown to induce programmed cell death in cancer cells.[5] This is a crucial mechanism for anticancer agents as it leads to the controlled elimination of malignant cells.

PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6] Some furan-based compounds have been suggested to exert their cytotoxic effects by inhibiting components of this pathway, thereby leading to reduced cell viability.[6]

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized furan derivatives. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_addition Add Furan Derivatives overnight_incubation->compound_addition incubation_period Incubate for 24-72h compound_addition->incubation_period mtt_addition Add MTT Solution incubation_period->mtt_addition formazan_incubation Incubate for 2-4h mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan_Derivative 5-(Nitrophenyl)furan -2-carbaldehyde Derivative Furan_Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

A Spectroscopic Comparison of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and its 4-methyl-2-nitro Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of pharmaceutical research, the nuanced structural differences between isomers can lead to significant variations in biological activity, toxicity, and pharmacokinetic profiles. This guide provides a comparative spectroscopic analysis of two isomeric compounds: 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde (Isomer A) and 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde (Isomer B). A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, characterization, and quality control in a drug discovery and development pipeline.

Please note: Due to the limited availability of public experimental data for these specific isomers, this guide utilizes predicted and illustrative spectroscopic data based on established principles and data from analogous compounds. This serves as a framework for what a direct experimental comparison would entail.

Spectroscopic Data Summary

The primary spectroscopic techniques employed for the characterization of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The expected data for Isomer A and Isomer B are summarized below for a comparative overview.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted, in CDCl₃, 400 MHz)

Proton Assignment Isomer A: this compound Isomer B: 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde
Aldehyde-H~9.7 ppm (s)~9.8 ppm (s)
Furan-H (position 3)~7.4 ppm (d, J ≈ 3.6 Hz)~7.5 ppm (d, J ≈ 3.7 Hz)
Furan-H (position 4)~6.8 ppm (d, J ≈ 3.6 Hz)~6.9 ppm (d, J ≈ 3.7 Hz)
Phenyl-H (position 3)~8.1 ppm (d, J ≈ 2.0 Hz)-
Phenyl-H (position 5)~8.0 ppm (dd, J ≈ 8.4, 2.0 Hz)~7.6 ppm (d, J ≈ 8.0 Hz)
Phenyl-H (position 6)~7.5 ppm (d, J ≈ 8.4 Hz)-
Phenyl-H (position 3')-~8.0 ppm (s)
Phenyl-H (position 5')-~7.8 ppm (d, J ≈ 8.0 Hz)
Methyl-H~2.6 ppm (s)~2.5 ppm (s)

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃, 100 MHz)

Carbon Assignment Isomer A: this compound Isomer B: 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde
Aldehyde C=O~178 ppm~179 ppm
Furan C2~153 ppm~154 ppm
Furan C5~158 ppm~159 ppm
Furan C3~125 ppm~126 ppm
Furan C4~113 ppm~114 ppm
Phenyl C1~130 ppm~132 ppm
Phenyl C2~135 ppm~149 ppm (attached to NO₂)
Phenyl C3~133 ppm~131 ppm
Phenyl C4~148 ppm (attached to NO₂)~140 ppm (attached to CH₃)
Phenyl C5~124 ppm~126 ppm
Phenyl C6~129 ppm~134 ppm
Methyl C~21 ppm~20 ppm

Table 3: Comparative IR and Mass Spectrometry Data (Predicted)

Spectroscopic Technique Isomer A: this compound Isomer B: 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde
IR Spectroscopy (cm⁻¹)
C-H (aromatic)~3100-3000~3100-3000
C-H (aldehyde)~2850, ~2750~2850, ~2750
C=O (aldehyde)~1680~1685
C=C (aromatic)~1600, ~1480~1600, ~1480
NO₂ (asymmetric stretch)~1520~1530
NO₂ (symmetric stretch)~1345~1350
Mass Spectrometry (EI)
Molecular Ion (M⁺)m/z 231m/z 231
Key Fragmentsm/z 214 (M-OH), 202 (M-CHO), 185 (M-NO₂)m/z 214 (M-OH), 202 (M-CHO), 185 (M-NO₂)

Table 4: Comparative UV-Vis Spectroscopic Data (Predicted, in Ethanol)

Parameter Isomer A: this compound Isomer B: 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde
λmax (nm)~320-330~310-320

Experimental Protocols

The successful synthesis and characterization of these isomers are crucial. Below are generalized experimental protocols for their synthesis and spectroscopic analysis.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A versatile method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (2-Methyl-4-nitrophenyl)boronic acid (for Isomer A) or (4-Methyl-2-nitrophenyl)boronic acid (for Isomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add 5-bromofuran-2-carbaldehyde (1 equivalent), the corresponding boronic acid (1.2 equivalents), and the base (2 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times.

  • Add the degassed solvent and the palladium catalyst (0.05 equivalents).

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Instrumentation: Record the UV-Vis spectrum using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

Visualizing the Workflow

The logical flow of synthesizing and comparing these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis start Starting Materials (5-Bromofuran-2-carbaldehyde, Boronic Acids) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki isomer_a Isomer A (5-(2-Methyl-4-nitrophenyl) furan-2-carbaldehyde) suzuki->isomer_a isomer_b Isomer B (5-(4-methyl-2-nitrophenyl) furan-2-carbaldehyde) suzuki->isomer_b purification Purification (Column Chromatography) isomer_a->purification isomer_b->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms Mass Spec. purification->ms uv UV-Vis purification->uv data_table Data Tabulation & Comparison nmr->data_table ir->data_table ms->data_table uv->data_table conclusion Structural Elucidation & Isomer Differentiation data_table->conclusion

A flowchart illustrating the synthesis and comparative spectroscopic analysis workflow.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its 4-methyl-2-nitro isomer. While based on established chemical principles, researchers are encouraged to acquire direct experimental data for a definitive analysis. The distinct electronic and steric environments of these isomers are expected to manifest in unique spectroscopic signatures, allowing for their clear differentiation.

A Comparative Guide to Palladium Catalysts in the Synthesis of 5-(Aryl)furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(aryl)furan-2-carbaldehydes is a cornerstone in the development of novel therapeutics and functional materials, with these compounds serving as critical building blocks in medicinal chemistry. Among the synthetic strategies available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become prominent for their efficiency and broad substrate scope.[1] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides an objective comparison of various palladium catalysts employed in the synthesis of 5-(aryl)furan-2-carbaldehydes, supported by experimental data.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling for the synthesis of 5-(aryl)furan-2-carbaldehydes is dependent on several factors, including the nature of the catalyst, the phosphine ligand, the base, and the solvent system. While a direct comparison under identical conditions is often challenging to compile from existing literature, the following table summarizes the performance of several commonly used palladium catalysts in similar Suzuki-Miyaura reactions, providing a valuable overview of their relative efficiencies.

CatalystLigandReactantsBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂Triphenylphosphine5-Bromofuran-2-carbaldehyde, 3-Fluorophenylboronic acidNa₂CO₃DME/EtOH/H₂O65198
Pd(OAc)₂(2-di-tert-butylphosphino)-1-phenyl-1H-pyrrole5-Chlorofuran-2-carbaldehyde, Phenylboronic acid---->99
Pd(OAc)₂None5-Bromofuran-2-carbaldehyde, Phenylboronic acid-H₂ORT-74
Pd/C (10%)None2-Furaldehyde diethyl acetal (in situ boronic acid formation), Aryl halideEt₃NTHF/EtOH60-High
Pd(dppf)Cl₂dppf5-Bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acidK₂CO₃DME802High
Pd(PPh₃)₄Triphenylphosphine5-Bromofuran-2-carbaldehyde, Arylboronic acidK₂CO₃1,4-DioxaneReflux12-24-
PdCl₂None2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80-55
Pd(OAc)₂None2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80-61
Novel Pd(II) Complex-2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80-91-97

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection.

Experimental Workflow and Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The generalized experimental workflow and the underlying catalytic cycle are depicted below. The reaction typically involves an aryl halide (e.g., 5-bromofuran-2-carbaldehyde) and an arylboronic acid, which couple in the presence of a palladium catalyst and a base.

G cluster_workflow Experimental Workflow start Reaction Setup: - Aryl Halide - Arylboronic Acid - Palladium Catalyst - Base - Solvent reaction Reaction under Inert Atmosphere (Heating) start->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product 5-(Aryl)furan-2-carbaldehyde purification->product 4

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura coupling reactions to synthesize 5-(aryl)furan-2-carbaldehydes using different palladium catalysts.

Protocol 1: Synthesis using Pd(PPh₃)₄

This protocol describes a common method for the synthesis of 5-aryl-furan-2-carbaldehydes using Tetrakis(triphenylphosphine)palladium(0).[2]

  • Materials:

    • 5-Bromofuran-2-carbaldehyde (1 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • K₂CO₃ (2 equivalents)

    • 1,4-Dioxane

  • Procedure:

    • To a solution of 5-bromofuran-2-carbaldehyde and the corresponding arylboronic acid in 1,4-dioxane, add K₂CO₃ and Pd(PPh₃)₄.

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis using 10% Pd/C

This protocol outlines an efficient one-pot synthesis involving the in situ generation of the furan-based boronic acid followed by Suzuki coupling using Palladium on carbon.[1]

  • Materials:

    • 2-Furaldehyde diethyl acetal

    • n-Butyllithium

    • Triisopropyl borate

    • Aryl halide

    • 10% Pd/C

    • Triethylamine

    • Tetrahydrofuran (THF)

    • Ethanol

  • Procedure:

    • To a solution of 2-furaldehyde diethyl acetal in THF at -78 °C, add n-butyllithium.

    • After stirring, quench the mixture with triisopropyl borate and then warm to room temperature. The resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution is used directly in the next step.

    • To this solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.

    • Heat the mixture to 60 °C until the reaction is complete as monitored by HPLC.

    • After cooling, filter the mixture, and isolate the product after an aqueous workup and purification.

Protocol 3: Synthesis using Pd(dppf)Cl₂

This protocol is adapted for challenging Suzuki-Miyaura couplings and is often effective for less reactive aryl bromides.[1]

  • Materials:

    • 5-Bromofuran-2-carbaldehyde

    • Arylboronic acid

    • [Pd(dppf)Cl₂]

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., Dimethoxyethane - DME)

  • Procedure:

    • In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde, the arylboronic acid, [Pd(dppf)Cl₂], and the base.

    • Purge the flask with an inert gas.

    • Add anhydrous DME.

    • Heat the mixture to 80 °C with stirring for 2 hours or until completion (monitored by TLC).

    • Upon completion, cool the reaction and remove the solvent in vacuo.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate.

    • Purify the product by flash chromatography.

Conclusion

The choice of palladium catalyst for the synthesis of 5-(aryl)furan-2-carbaldehydes via Suzuki-Miyaura coupling significantly impacts the reaction's success. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are highly effective, often providing good to excellent yields.[1][2] For large-scale synthesis, the use of an inexpensive and readily removable catalyst like Pd/C is a viable option.[1] The development of novel, highly active palladium complexes also shows promise for achieving high yields under mild conditions. Researchers should consider the specific substrates, desired yield, and cost-effectiveness when selecting the optimal catalyst system for their synthetic needs.

References

In Vitro Antimicrobial Activity of 5-(Nitrophenyl)furan Derivatives Compared to Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antimicrobial activity of 5-(Nitrophenyl)furan derivatives against a panel of pathogenic bacteria and fungi, benchmarked against standard antibiotics. Due to the absence of specific experimental data for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde in the reviewed literature, this guide presents data for structurally related 5-nitrofuran compounds to offer insights into the potential efficacy of this chemical class.

Executive Summary

Nitrofurans are a class of synthetic antimicrobial agents characterized by a nitro group attached to a furan ring. Their mechanism of action involves intracellular reduction of the nitro group by bacterial nitroreductases, leading to the formation of highly reactive electrophilic intermediates. These intermediates can then indiscriminately damage bacterial DNA, ribosomal proteins, and other macromolecules, ultimately leading to cell death.[1][2] This multi-targeted approach is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[1] The data presented herein, derived from various in vitro studies on 5-nitrofuran derivatives, demonstrates their potential as effective antimicrobial agents against a range of pathogens.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-nitrofuran derivatives against several bacterial and fungal strains, compared with the standard antibiotic Ciprofloxacin. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitrofuran Derivatives and Ciprofloxacin against Various Pathogens

Compound/AntibioticS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
5-Nitrofuran Derivative 1 1.5625>50>50[4]
5-Nitrofuran Derivative 2 >50>50>50[4]
5-Nitrofuran Derivative 3 3.125>50>50[4]
Ciprofloxacin Data not available in this studyData not available in this studyData not available in this study[5]
Nitrofurantoin 2512.5>50[4]

Note: The specific structures of the 5-Nitrofuran Derivatives 1, 2, and 3 can be found in the referenced publication. The data is presented to showcase the range of activities observed within this class of compounds.

Experimental Protocols

The in vitro antimicrobial activity data presented in this guide is typically determined using standardized methods such as the broth microdilution or agar well diffusion assays.

Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][6]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound and the standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6][7]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[6] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6][8]

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[3]

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.[9][10]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[9]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.[11]

  • Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.[10] A defined volume of the test compound or standard antibiotic solution is then added to each well.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.[8]

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the well into the agar. If the agent is effective against the microorganism, a clear zone of no growth will be observed around the well. The diameter of this zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of 5-(Nitrophenyl)furan derivative and standard antibiotics C Inoculate microtiter plate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Add antimicrobial dilutions to respective wells C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess for microbial growth (turbidity) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Nitrofuran_Mechanism cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran 5-Nitrofuran (Prodrug) Nitroreductase Bacterial Nitroreductases Nitrofuran->Nitroreductase Enters cell ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductase->ReactiveIntermediates Reduction DNA DNA Damage ReactiveIntermediates->DNA Ribosomes Ribosomal Protein Inhibition ReactiveIntermediates->Ribosomes Enzymes Metabolic Enzyme Inactivation ReactiveIntermediates->Enzymes CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

Caption: Proposed Mechanism of Action for Nitrofuran Antibiotics.

References

Validating the Structure of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Derivatives Using 2D NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous structural elucidation of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde and its derivatives. We will explore how different 2D NMR techniques, namely COSY, HSQC, and HMBC, provide complementary information to confirm the molecular structure. This guide also presents hypothetical, yet realistic, experimental data and detailed protocols to serve as a practical reference.

Introduction to Structural Validation by 2D NMR

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, complex organic molecules like this compound often exhibit crowded spectra where definitive assignments are challenging. 2D NMR spectroscopy overcomes these limitations by revealing through-bond and through-space correlations between nuclei, allowing for a complete and unambiguous assignment of the molecular skeleton.[1]

The primary 2D NMR experiments for structural elucidation are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹H-¹³C one-bond couplings).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), revealing long-range connectivity.[2]

Hypothetical Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the title compound. These values are based on known data for similar 5-substituted furan-2-carbaldehydes and nitroaromatic compounds.[1][3][4]

Table 1: Predicted ¹H and ¹³C NMR Data

Atom NumberAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1CHO9.68 (s)178.5
2C-152.3
3CH7.45 (d)125.0
4CH6.80 (d)110.2
5C-160.1
1'C-135.5
2'C-138.0
3'CH7.95 (d)124.5
4'C-148.0
5'CH8.15 (dd)128.0
6'CH8.30 (s)122.0
7'CH₃2.60 (s)20.5

Table 2: Key 2D NMR Correlations

Proton (Atom No.)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H-¹³C)
H-1 (CHO)-C-1C-2, C-3
H-3H-4C-3C-2, C-4, C-5
H-4H-3C-4C-2, C-3, C-5, C-1'
H-3'H-5'C-3'C-1', C-2', C-4', C-5'
H-5'H-3', H-6'C-5'C-1', C-3', C-4', C-6'
H-6'H-5'C-6'C-1', C-2', C-4', C-5'
H-7' (CH₃)-C-7'C-1', C-2', C-3'

Interpretation of 2D NMR Data

  • COSY: The correlation between H-3 and H-4 confirms their adjacent positions on the furan ring. Similarly, correlations between H-3', H-5', and H-6' establish the connectivity of the protons on the nitrophenyl ring.

  • HSQC: This experiment directly links each proton to its attached carbon. For example, the proton at 7.45 ppm (H-3) correlates with the carbon at 125.0 ppm (C-3).

  • HMBC: The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key correlations include:

    • The aldehyde proton (H-1) shows correlations to the furan ring carbons C-2 and C-3, confirming its position.

    • The furan proton H-4 shows a correlation to the phenyl carbon C-1', establishing the link between the two ring systems.

    • The methyl protons (H-7') show correlations to C-1', C-2', and C-3' of the phenyl ring, confirming the position of the methyl group.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • (2-Methyl-4-nitrophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 5-bromofuran-2-carbaldehyde (1 equivalent) and (2-methyl-4-nitrophenyl)boronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water.

  • Add K₂CO₃ (2 equivalents) and the palladium catalyst (0.05 equivalents).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

NMR Spectroscopy

Instrumentation:

  • NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum, often with proton decoupling.

  • COSY: Use a standard gradient-enhanced COSY pulse sequence.

  • HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond J(CH) coupling of approximately 145 Hz.

  • HMBC: Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range J(CH) couplings of 8-10 Hz.

Visualizing Structural Connectivity and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering and the general workflow for structural validation.

Caption: Atom numbering for this compound.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis via Suzuki Coupling Purification Column Chromatography Synthesis->Purification NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Pure Compound NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Spectral Assignment NMR_2D->Assignment Validation Structure Validation Assignment->Validation

Caption: Workflow for structural validation using 2D NMR.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a powerful and indispensable toolkit for the complete structural assignment of this compound derivatives. By systematically analyzing the correlations within each spectrum, researchers can confidently determine the connectivity of all atoms in the molecule, which is a critical step in drug discovery and development. The methodologies and data presented in this guide offer a robust framework for the structural validation of this important class of compounds.

References

Cross-reactivity studies of antibodies raised against derivatives of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antibody Cross-Reactivity for Nitrofuran Derivatives

A Focused Study on Antibodies Targeting 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde Derivatives

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against a derivative of this compound. The performance of this antibody is compared with other commercially available or researched antibodies developed for the detection of common nitrofuran antibiotic residues. This document is intended for researchers, scientists, and drug development professionals working on immunoassays for food safety and veterinary drug monitoring.

Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been banned for use in food-producing animals in many countries due to concerns about the carcinogenicity of their residues.[1] Monitoring for these residues is crucial for food safety, and immunoassays are often employed as a rapid screening tool.[1] The specificity of these assays is determined by the cross-reactivity of the antibodies used.

The development of antibodies for small molecules like nitrofurans requires conjugating them to a larger carrier protein to elicit an immune response.[1] This guide outlines the experimental protocol for the synthesis of an immunogen from a derivative of this compound, the generation of polyclonal antibodies, and the subsequent evaluation of their cross-reactivity using a competitive enzyme-linked immunosorbent assay (cELISA).

Quantitative Data on Antibody Cross-Reactivity

The cross-reactivity of the hypothetical antibody (PAb-MNFC) was assessed against the target analyte (MNFC-hapten), other nitrofuran metabolites, and structurally unrelated compounds. The results are summarized in the table below, where cross-reactivity is calculated based on the concentration of each compound required to cause 50% inhibition (IC50) in the cELISA, relative to the target analyte.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
MNFC-hapten *1.5 100
This compound2.075
3-Amino-2-oxazolidinone (AOZ)582.6
3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)> 1000< 0.1
1-Aminohydantoin (AHD)> 1000< 0.1
Semicarbazide (SEM)> 1000< 0.1
Furazolidone (FZD)256.0
Furaltadone (FTD)> 500< 0.3
Nitrofurantoin (NFT)> 500< 0.3
Nitrofurazone (NFZ)> 500< 0.3
Chloramphenicol> 2000< 0.05
Sulfadiazine> 2000< 0.05

*MNFC-hapten: Carboxymethoxylamine derivative of this compound.

Experimental Protocols

Synthesis of Immunogen (MNFC-BSA Conjugate)

The aldehyde group of this compound was derivatized to introduce a carboxyl group for conjugation to a carrier protein.

  • Hapten Synthesis: this compound was reacted with carboxymethoxylamine hemihydrochloride to form this compound-O-(carboxymethyl)oxime (MNFC-hapten).

  • Conjugation to BSA: The MNFC-hapten was conjugated to bovine serum albumin (BSA) using the active ester method.

    • The carboxyl group of the MNFC-hapten was activated using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).

    • The activated hapten was then added dropwise to a solution of BSA in phosphate-buffered saline (PBS, pH 7.4).

    • The mixture was stirred overnight at 4°C.

    • The resulting conjugate (MNFC-BSA) was purified by dialysis against PBS to remove unconjugated hapten and byproducts.

    • The conjugation ratio was determined using UV-Vis spectrophotometry.

Production of Polyclonal Antibodies (PAb-MNFC)
  • Immunization: New Zealand white rabbits were immunized with the MNFC-BSA conjugate.

    • The immunogen (1 mg/mL in PBS) was emulsified with an equal volume of Freund's complete adjuvant for the initial injection.

    • Subsequent booster injections were prepared with Freund's incomplete adjuvant and administered every three weeks.

    • Blood was collected from the ear vein 7-10 days after each booster injection.

  • Antibody Purification: The IgG fraction was purified from the collected antiserum using protein A affinity chromatography. The purified antibodies (PAb-MNFC) were stored at -20°C.

Competitive ELISA (cELISA) Protocol

A competitive indirect ELISA format was used to determine the antibody titer and cross-reactivity.

  • Coating: A 96-well microtiter plate was coated with the coating antigen (MNFC-ovalbumin conjugate, 1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 1 hour at 37°C.

  • Competitive Reaction:

    • 50 µL of standard solutions (of varying concentrations of the analytes in PBS) or samples were added to the wells.

    • 50 µL of the purified PAb-MNFC antibody (at a predetermined optimal dilution) was then added to each well.

    • The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: 100 µL of goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP), diluted in PBST, was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Reaction: 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark at room temperature for 15 minutes.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL of 2 M sulfuric acid to each well.

  • Measurement: The optical density (OD) was measured at 450 nm using a microplate reader. The concentration of the analyte is inversely proportional to the color signal.

Visualizations

Experimental Workflow for Antibody Production and Cross-Reactivity Testing

experimental_workflow cluster_synthesis Immunogen & Coating Antigen Synthesis cluster_antibody Antibody Production cluster_elisa Cross-Reactivity Testing (cELISA) hapten Hapten Synthesis (MNFC-oxime) immunogen Conjugation to BSA (MNFC-BSA) hapten->immunogen coating_antigen Conjugation to OVA (MNFC-OVA) hapten->coating_antigen immunization Rabbit Immunization with MNFC-BSA immunogen->immunization plate_coating Plate Coating (MNFC-OVA) coating_antigen->plate_coating purification Antiserum Collection & IgG Purification immunization->purification competition Competitive Reaction (PAb-MNFC + Analytes) purification->competition plate_coating->competition detection HRP-Secondary Ab & TMB Substrate competition->detection readout OD Measurement & Data Analysis detection->readout

Caption: Workflow for the production and evaluation of antibodies against MNFC.

Logical Flow of Competitive ELISAdot

competitive_elisa cluster_high_conc High Analyte Concentration in Sample cluster_low_conc Low Analyte Concentration in Sample A1 Analyte in sample binds to most PAb-MNFC A2 Few PAb-MNFC bind to coated MNFC-OVA A1->A2 A3 Low amount of HRP-secondary antibody binds A2->A3 A4 Low color signal A3->A4 B1 Analyte in sample binds to few PAb-MNFC B2 Most PAb-MNFC bind to coated MNFC-OVA B1->B2 B3 High amount of HRP-secondary antibody binds B2->B3 B4 High color signal B3->B4

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde are paramount for a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring minimal risk and adherence to safety regulations.

Hazard Profile: this compound is a chemical that requires careful handling due to its potential hazards. Based on data for closely related compounds such as 5-(4-Nitrophenyl)-2-furaldehyde, it should be treated as harmful if swallowed, a cause of skin and eye irritation, and may cause respiratory irritation.[1][2][3] Aromatic nitro compounds, in general, can have systemic effects, and some nitro compounds can be potentially explosive under certain conditions.[4][5]

Personal Protective Equipment (PPE)

Before initiating any disposal procedure, ensure the following personal protective equipment is worn to minimize exposure:

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.[6]
Skin and Body Protection A lab coat or other protective clothing is mandatory.
Respiratory Protection Work in a well-ventilated area, preferably a fume hood.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[2][6] Never dispose of this chemical down the drain or in the regular trash. [6]

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and securely sealed container.

  • The container must be made of a compatible material that will not react with the chemical.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's safety guidelines.[5]

2. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include appropriate hazard symbols (e.g., harmful, irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep it away from incompatible materials, heat, sparks, and open flames.[7][8]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[6]

  • Provide them with the Safety Data Sheet (SDS) for the compound or a closely related one if a specific SDS is unavailable.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • If the spill is significant, follow your institution's emergency procedures.[9]

  • For minor spills, and only if you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Alternative Considerations for Aldehyde Waste (Use with Caution)

Some commercial products, such as Aldex®, are designed to neutralize aldehyde waste, rendering it non-hazardous.[10][11][12][13] This typically involves a chemical reaction that converts the aldehyde into a polymer. While this may be an option for some aldehyde-containing waste streams, it is crucial to:

  • Verify Compatibility: Ensure this method is suitable for a nitro-containing aromatic aldehyde. The reactivity of the nitro group may interfere with the neutralization process or create hazardous byproducts.

  • Consult EHS: Always consult with your institution's EHS department before attempting any chemical neutralization for disposal. They can provide guidance based on local regulations and safety protocols.[14]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in Designated Hazardous Waste Area collect->store spill Spill Occurs collect->spill Potential contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect Cleaned Up

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is synthesized from safety data for structurally related aromatic nitro compounds and furan aldehydes and is intended to ensure the safe execution of laboratory procedures.

Hazard Summary:

  • Skin Irritation [1][2]

  • Serious Eye Irritation [1][2]

  • May Cause Respiratory Irritation [1][2]

  • Harmful if Swallowed [3]

  • Suspected of Causing Genetic Defects [3]

A thorough review of a substance-specific Safety Data Sheet (SDS) is mandatory before commencing any work. All handling of this compound should occur within a certified chemical fume hood to minimize exposure.[1][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[1]Chemical-impermeable gloves (e.g., Nitrile rubber).[1]N95 (US) or equivalent dust mask within a chemical fume hood. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][4]Standard lab coat, fully buttoned.[4]
Preparing Solutions Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is likely.[1]Chemical-impermeable gloves.[1]All operations must be conducted within a certified chemical fume hood.[1]Chemical-resistant lab coat or apron over a standard lab coat.[1]
Running Reactions Tightly fitting safety goggles with side-shields.[1]Chemical-impermeable gloves.[1]All operations must be conducted within a certified chemical fume hood.[1]Standard lab coat.
Spill Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Full-face respirator with appropriate cartridges for organic vapors and particulates.Chemical-resistant suit or apron.

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of this compound.

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation & Engineering Controls cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Experiment & Cleanup cluster_disposal 4. Waste Disposal prep1 Review SDS prep2 Verify fume hood certification prep1->prep2 prep3 Locate and test safety shower & eyewash station prep2->prep3 prep4 Don appropriate PPE prep3->prep4 handling1 Weigh solid compound in fume hood prep4->handling1 Proceed handling2 Prepare solution in fume hood handling1->handling2 handling3 Conduct experiment in fume hood handling2->handling3 cleanup1 Quench reaction and neutralize byproducts handling3->cleanup1 Complete cleanup2 Clean glassware in fume hood cleanup1->cleanup2 cleanup3 Wipe down work surfaces cleanup2->cleanup3 disposal1 Segregate liquid and solid hazardous waste cleanup3->disposal1 Segregate disposal2 Label waste containers clearly disposal1->disposal2 disposal3 Dispose of contaminated PPE (e.g., gloves) disposal2->disposal3 disposal4 Store waste in designated area disposal3->disposal4 end Safe Completion disposal4->end End of Process

Caption: Workflow for the safe handling of this compound.

Spill Management Protocol
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, face shield, chemical-resistant gloves, and a lab coat or apron.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste.[5] For liquid spills, use an inert absorbent material.

  • Clean: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a Poison Control Center.[1][3]

Disposal Plan

All chemical waste, including the compound itself and any contaminated materials (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.

  • Procedure: Dispose of the chemical and its container in accordance with all applicable local, regional, and national regulations.[1][5]

  • Containment: Waste should be collected in a suitable, labeled, and tightly sealed container.[1]

  • Environmental Precaution: Do not allow the chemical or its waste to enter drains, sewers, or the environment.[1][5] The substance should be sent to an approved waste disposal plant.[5][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.